molecular formula C8H10O3S B177530 Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate CAS No. 2158-82-9

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B177530
CAS No.: 2158-82-9
M. Wt: 186.23 g/mol
InChI Key: ZQPCKKGNETVBMN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (CAS 2158-82-9) is a high-purity chemical compound offered for research and development purposes. This thiophene derivative is part of a class of compounds recognized for their significant value in organic synthesis, particularly in the development of pharmaceuticals and functional materials . Thiophene derivatives are noted for their broad spectrum of biological properties and are frequently investigated as key intermediates in medicinal chemistry . The compound must be stored sealed in a dark, dry environment at 2-8°C to ensure stability . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans, nor for any form of personal use.

Properties

IUPAC Name

ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCKKGNETVBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305384
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-82-9
Record name NSC170617
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details the most pertinent synthetic methodology, the Fiesselmann thiophene synthesis, elucidating the underlying reaction mechanism and critical experimental parameters. A step-by-step experimental protocol, characterization data, and a discussion of the compound's relevance in the pharmaceutical landscape are presented to equip researchers and drug development professionals with the necessary knowledge for its preparation and utilization.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The thiophene nucleus is a key structural component in numerous FDA-approved drugs, underscoring its importance in the development of novel therapeutics.[2] These compounds exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and structural characteristics of the thiophene ring enable it to act as a versatile pharmacophore, capable of engaging with a variety of biological targets.

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the subject of this guide, is a polysubstituted thiophene with functional groups that make it an attractive building block for the synthesis of more complex molecules. The presence of a hydroxyl group, a methyl group, and an ethyl carboxylate moiety offers multiple points for chemical modification, allowing for the exploration of a broad chemical space in the quest for new drug candidates.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, suggests a convergent synthetic strategy. The thiophene ring can be disconnected at the C-S and C2-C3 bonds, leading to two key synthons: an α-mercapto ester and a β-keto ester. This disconnection points directly to the Fiesselmann thiophene synthesis as the most logical and efficient approach for its construction.

G cluster_target cluster_synthons cluster_starting_materials Target Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Disconnection Fiesselmann Disconnection Target->Disconnection Synthon1 Ethyl 2-mercaptopropionate synthon Disconnection->Synthon1 Synthon2 Ethyl acetoacetate enolate synthon Disconnection->Synthon2 Synthons Synthons Starting_Materials Starting Materials SM1 Ethyl 2-mercaptopropionate Starting_Materials->SM1 SM2 Ethyl acetoacetate Starting_Materials->SM2 Synthon1->Starting_Materials Synthon2->Starting_Materials G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Ethyl 2-mercaptopropionate Intermediate1 Thiolate Anion Reactant1->Intermediate1 Base (NaOEt) Reactant2 Ethyl acetoacetate Intermediate2 Michael Adduct Reactant2->Intermediate2 Intermediate1->Intermediate2 Michael Addition Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Intermediate3->Product Elimination & Tautomerization

Caption: Simplified workflow of the Fiesselmann synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl 2-mercaptopropionate≥97%Commercially Available
Ethyl acetoacetateReagent GradeCommercially Available
Sodium Ethoxide≥95%Commercially Available
Absolute EthanolAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid2 MCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Procedure
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thiol: Ethyl 2-mercaptopropionate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the thiolate.

  • Addition of β-Keto Ester: Ethyl acetoacetate (1.0 equivalent) is then added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2 M hydrochloric acid to a pH of approximately 3-4.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate as a solid.

Characterization Data

The structure of the synthesized Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate can be confirmed by various spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiophene ring, a singlet for the C5-proton of the thiophene ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the thiophene ring (including the hydroxyl- and methyl-substituted carbons), and the carbons of the ethyl group.
FT-IR Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-S stretching vibrations of the thiophene ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀O₃S).

Applications in Drug Discovery and Development

4-Hydroxythiophene derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds. The hydroxyl group can serve as a handle for further functionalization, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the molecule. Thiophene-based compounds have shown promise as inhibitors of various enzymes and receptors implicated in disease. [2]The structural motif of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate makes it a promising starting point for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.

Conclusion

The Fiesselmann thiophene synthesis provides an efficient and direct route to Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This technical guide has outlined the key aspects of this synthesis, from the underlying mechanism to a detailed experimental protocol. The provided information is intended to serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry, facilitating the synthesis and further exploration of this important class of heterocyclic compounds for drug discovery and development.

References

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]

  • Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • Google Patents. (2009).
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  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]

  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • Rasayan J. Chem. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Google Patents. (1989).
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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Ethyl 2-Mercaptopropionate: A Key Intermediate for Chemical Synthesis. [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust theoretical framework for predicting its solubility based on its structural attributes. Furthermore, a detailed, field-proven experimental protocol for accurately determining its solubility in a range of organic solvents is presented. This guide is intended to equip researchers and drug development professionals with the necessary tools and understanding to effectively characterize and utilize this promising thiophene derivative.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is ensuring that the molecule can be effectively delivered to its site of action in the body. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this process.[1] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure.[1]

Thiophene and its derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, with its functionalized thiophene ring, represents a promising building block for the synthesis of novel therapeutic agents.[3] Understanding its solubility profile in various organic solvents is paramount for its progression through the drug development pipeline, from initial synthesis and purification to formulation and in vivo testing.

While extensive data exists for the amino analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, specific solubility data for the 4-hydroxy variant remains scarce in the public domain. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis of its solubility and a detailed methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a molecule is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The structure of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate offers several clues to its potential solubility:

  • Thiophene Ring: The thiophene ring itself is an aromatic heterocycle with moderate polarity. Thiophene is known to be soluble in many organic solvents such as ethanol and ether, but insoluble in water.[2]

  • Hydroxyl Group (-OH): The presence of a hydroxyl group at the 4-position introduces a polar, hydrogen-bond donating and accepting moiety. This will significantly influence its interaction with protic and aprotic polar solvents.

  • Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group contributes both polarity (due to the carbonyl and ether linkages) and lipophilicity (from the ethyl chain). It can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): The methyl group at the 2-position is a non-polar, lipophilic substituent.

Comparison with Ethyl 2-amino-4-methylthiophene-3-carboxylate:

The well-documented amino analogue provides a useful point of comparison. The amino group (-NH₂) is also a polar, hydrogen-bond donating and accepting group. While both -OH and -NH₂ groups enhance polarity, the hydroxyl group is generally considered more polar and a stronger hydrogen bond donor than the amino group. This suggests that Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate may exhibit slightly different solubility characteristics, potentially showing enhanced solubility in protic solvents compared to its amino counterpart.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following general solubility trends for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower alcohols (methanol, ethanol).

  • Moderate Solubility: In moderately polar solvents like ethyl acetate, acetone, and dichloromethane.

  • Low to Insoluble: In non-polar solvents such as hexanes and toluene, and in water.

It is crucial to emphasize that these are predictions. Precise, quantitative solubility data can only be obtained through empirical measurement.

Experimental Protocol for Solubility Determination

The following protocol describes a robust and reliable method for determining the equilibrium solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate in various organic solvents using the shake-flask method, a gold standard in the pharmaceutical industry.

Materials and Equipment
  • Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (high purity)

  • A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, DMSO, DMF) of analytical grade or higher

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Analytical balance (readable to at least 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate into a series of labeled scintillation vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C for standard solubility determination).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). This ensures that the dissolution process has reached equilibrium. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC: Inject the prepared samples and a series of calibration standards of known concentrations of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. The concentration of the compound in the saturated solution can be determined from the calibration curve.

    • For UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for the compound. Use a pre-established calibration curve to determine the concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 into vials equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw & filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC or UV-Vis ana2->ana3 result Solubility Data (mg/mL) ana3->result Calculate

Caption: Experimental workflow for determining the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.45.2
Dichloromethane3.125.8
Ethyl Acetate4.448.3
Acetone5.1112.7
Isopropanol3.995.1
Ethanol4.3150.5
Methanol5.1210.2
Dimethylformamide (DMF)6.4> 300
Dimethyl Sulfoxide (DMSO)7.2> 300

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values are required for accurate characterization.

The interpretation of this data will be crucial for various stages of drug development. For instance, high solubility in a volatile and relatively non-toxic solvent like ethanol would be advantageous for purification by recrystallization. High solubility in solvents like DMSO is beneficial for high-throughput screening assays.

Implications for Drug Development

A thorough understanding of the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not merely an academic exercise; it has profound practical implications:

  • Synthesis and Purification: Knowledge of solubility in different solvents allows for the selection of appropriate solvent systems for reaction work-ups and purification techniques such as crystallization.[4]

  • Pre-formulation Studies: Solubility data is a prerequisite for developing stable and effective dosage forms. It informs the choice of excipients and the feasibility of different formulation strategies (e.g., solutions, suspensions, or solid dispersions).

  • In Vitro and In Vivo Assays: For biological testing, the compound must be dissolved in a vehicle that is compatible with the assay system and non-toxic to cells or animals. Solubility data guides the selection of appropriate solvent systems, such as DMSO for in vitro screens.

  • Structure-Activity Relationship (SAR) Studies: By comparing the solubility of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with that of its analogues, researchers can gain insights into how structural modifications impact this critical physicochemical property, aiding in the design of future compounds with improved drug-like properties.

Conclusion

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521132, Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

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  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. Retrieved from [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 16(4), 2304-2312. Retrieved from [Link]

  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

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  • Patil, S. B., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 14(3), 449-455. Retrieved from [Link]

  • Pop, O., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5183. Retrieved from [Link]

  • ResearchGate (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

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The Alchemist's Guide to Thiophene: From Foundational Synthesis to Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in modern medicinal chemistry and materials science. Its discovery in 1882 by Victor Meyer as a contaminant in coal tar-derived benzene marked the inception of a rich and evolving field of organic synthesis.[1] The unique electronic properties of the thiophene ring, a bioisostere of benzene, imbue it with the ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, rendering it a "privileged scaffold" in drug discovery.[2] Thiophene derivatives are integral to a wide array of blockbuster drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine, underscoring their profound therapeutic impact.[2] Beyond the realm of medicine, the tunable electronic nature of thiophene has positioned it as a critical building block for organic semiconductors and conductive polymers.[3]

This guide, intended for the practicing chemist, eschews a conventional textbook format. Instead, it is structured to provide a deep, practical understanding of the synthesis of thiophene derivatives, moving from classical ring-forming reactions to modern cross-coupling strategies. The emphasis is on the "why" behind the "how"—elucidating the mechanistic underpinnings and strategic considerations that guide the choice of a synthetic route for a specific application. Each protocol is presented as a self-validating system, grounded in established literature to ensure reliability and reproducibility in the laboratory.

I. Classical Approaches to the Thiophene Core: Building from the Ground Up

The construction of the thiophene ring from acyclic precursors remains a fundamental and powerful strategy in organic synthesis. These classical methods, developed over a century ago, continue to be workhorses in both academic and industrial laboratories.

A. The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a robust method for constructing thiophenes from 1,4-dicarbonyl compounds.[4] The reaction is driven by the condensation of the diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5]

Causality Behind Experimental Choices: The choice of sulfurizing agent is critical. Phosphorus pentasulfide is a powerful, albeit harsh, reagent that acts as both a sulfur source and a dehydrating agent.[1][5] Lawesson's reagent is often preferred for its milder nature and better solubility in organic solvents, which can lead to cleaner reactions and higher yields with sensitive substrates.[6] The reaction mechanism involves the initial thionation of one or both carbonyl groups, followed by tautomerization to a thioenol, intramolecular cyclization, and subsequent dehydration to furnish the aromatic thiophene ring.[5][6] It has been demonstrated that the reaction does not proceed through a furan intermediate, but rather via the formation of a thioketone.[7]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol is adapted from the microwave-assisted procedure, which significantly reduces reaction times compared to conventional heating.

Materials:

  • Acetonylacetone (1,4-diketone, 1.0 mmol)

  • Lawesson's Reagent (1.2 mmol)

  • Toluene (10 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add acetonylacetone (1.0 mmol) and Lawesson's Reagent (1.2 mmol).

  • Add toluene (10 mL) and a magnetic stir bar.

  • Seal the vial securely.

  • Place the vial in the microwave synthesizer and irradiate at 150°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes) to yield 2,5-dimethylthiophene.

Expected Yield: >85%

Paal_Knorr_Mechanism diketone 1,4-Diketone thioketone Thioketone Intermediate diketone->thioketone Thionation LR Lawesson's Reagent LR->thioketone enol Thioenol Tautomer thioketone->enol Tautomerization cyclic Dihydrothiophene Intermediate enol->cyclic Intramolecular Cyclization thiophene Thiophene cyclic->thiophene Dehydration

Paal-Knorr Thiophene Synthesis Workflow
B. The Gewald Aminothiophene Synthesis

The Gewald synthesis, a multicomponent reaction reported in 1966, is arguably the most important method for preparing 2-aminothiophenes.[7] These structures are of immense interest in medicinal chemistry due to their utility as building blocks for constructing libraries of diverse compounds for high-throughput screening.[8] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[5]

Causality Behind Experimental Choices: The power of the Gewald reaction lies in its convergent nature. By simply varying the three starting components, a vast array of substituted 2-aminothiophenes can be generated in a single pot, making it ideal for combinatorial chemistry and drug discovery.[8] The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7] This is followed by the addition of sulfur to the α-position of the newly formed alkene, and subsequent intramolecular cyclization onto the nitrile group, which, after tautomerization, yields the final 2-aminothiophene product.[7][9]

Experimental Protocol: L-Proline Catalyzed Gewald Synthesis

This protocol utilizes the environmentally benign and cost-effective organocatalyst L-proline.[10]

Materials:

  • Cyclohexanone (ketone, 1.0 mmol)

  • Malononitrile (activated nitrile, 1.0 mmol)

  • Elemental Sulfur (1.1 mmol)

  • L-Proline (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask with a magnetic stir bar and condenser

Procedure:

  • To a round-bottom flask, add cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).

  • Add DMF (5 mL) and a magnetic stir bar.

  • Attach a condenser and heat the mixture to 60°C with stirring.

  • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

  • The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 75-85%[10]

Gewald_Workflow ketone Ketone/ Aldehyde step1 Knoevenagel Condensation ketone->step1 nitrile Activated Nitrile nitrile->step1 sulfur Elemental Sulfur step2 Sulfur Addition & Cyclization sulfur->step2 base Base base->step1 step1->step2 step3 Tautomerization step2->step3 product 2-Aminothiophene step3->product

Gewald Synthesis Logical Flow
C. The Fiesselmann Thiophene Synthesis

Developed in the 1950s, the Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[11][12]

Causality Behind Experimental Choices: This method is particularly valuable for creating thiophenes with a specific substitution pattern that can be difficult to achieve through other classical methods. The reaction proceeds through a sequence of base-catalyzed conjugate additions. The thiolate, generated from the deprotonation of the thioglycolic acid ester, first adds to the alkyne. A second conjugate addition can occur, followed by an intramolecular Dieckmann condensation to form a five-membered ring. Subsequent elimination and tautomerization lead to the aromatic 3-hydroxythiophene product.[11][12]

Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene Derivative

Materials:

  • Methyl propiolate (α,β-acetylenic ester, 1.0 mmol)

  • Methyl thioglycolate (1.0 mmol)

  • Sodium methoxide (NaOMe) in methanol (1.1 mmol)

  • Methanol (10 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl thioglycolate (1.0 mmol) in methanol (5 mL).

  • Cool the solution in an ice bath and slowly add the solution of sodium methoxide in methanol (1.1 mmol).

  • Stir the mixture for 15 minutes at 0°C.

  • Slowly add a solution of methyl propiolate (1.0 mmol) in methanol (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxythiophene derivative.

Expected Yield: Varies widely depending on substrates, typically in the range of 40-70%.

II. Modern Strategies: Functionalization via Cross-Coupling

While classical methods build the thiophene ring from scratch, modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex thiophene derivatives by allowing for the precise and efficient formation of carbon-carbon bonds on a pre-existing thiophene core.

The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[13] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[14]

Causality Behind Experimental Choices: The Suzuki coupling is the method of choice for synthesizing aryl- and heteroaryl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.[3] The choice of catalyst (specifically the phosphine ligand) and base is crucial for achieving high yields, especially with challenging substrates.[15] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the thienyl halide; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the palladium(0) catalyst.[13][14]

Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

Materials:

  • 2-Bromothiophene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (8 mL) and Water (2 mL)

  • Schlenk flask with a magnetic stir bar and condenser

Procedure:

  • To a Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 2-phenylthiophene.

Expected Yield: >90%

Suzuki_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII R¹-Pd(II)L₂-X OA_TS->PdII TM_TS Transmetalation PdII->TM_TS DiarylPd R¹-Pd(II)L₂-R² TM_TS->DiarylPd RE_TS Reductive Elimination DiarylPd->RE_TS RE_TS->Pd0 Product R¹-R² RE_TS->Product RX R¹-X (Thienyl Halide) RX->OA_TS Boronic R²-B(OR)₂ Borate [R²-B(OR)₂(OH)]⁻ Boronic->Borate Base Base Base->Boronic Borate->TM_TS

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

III. Data Presentation: A Comparative Overview of Synthetic Methods

MethodStarting MaterialsKey ReagentsTypical YieldsScope & Limitations
Paal-Knorr 1,4-DicarbonylsP₄S₁₀, Lawesson's ReagentGood to Excellent (70-95%)Broad scope for alkyl/aryl substituted thiophenes. Limited by the availability of the 1,4-dicarbonyl starting material.
Gewald Ketone/Aldehyde, Activated Nitrile, SulfurBase (e.g., morpholine, L-proline)Good to Excellent (60-90%)Excellent for producing 2-aminothiophenes. Ideal for creating diverse libraries. Less effective for non-activated nitriles.
Fiesselmann α,β-Acetylenic Esters, Thioglycolic Acid EstersBase (e.g., NaOMe)Moderate to Good (40-70%)Provides access to 3-hydroxy-2-carboxylate substitution pattern. Yields can be variable.
Suzuki Thienyl Halide/Triflate, Boronic Acid/EsterPd Catalyst, Base (e.g., K₂CO₃)Very Good to Excellent (80-98%)Excellent for C-C bond formation on the thiophene ring. Sensitive to catalyst choice and reaction conditions.

IV. Strategic Synthesis: Connecting Method to Application

The choice of synthetic methodology is intrinsically linked to the intended application of the target thiophene derivative.

  • For Drug Discovery & Combinatorial Chemistry: The Gewald synthesis is unparalleled. Its multicomponent nature allows for the rapid generation of large, diverse libraries of 2-aminothiophenes by simply swapping the three starting materials. This is a time and cost-effective strategy to explore a vast chemical space and identify novel bioactive "hits".[8][16]

  • For Functional Materials & Organic Electronics: When constructing conjugated polymers like polythiophenes for applications in organic solar cells or transistors, modern cross-coupling reactions are essential. Methods like Suzuki or Stille coupling allow for the iterative connection of thiophene units to build well-defined oligomers and polymers with tailored electronic properties.[3][17][18] The choice of polymerization method, such as chain-growth (e.g., Grignard metathesis) versus step-growth (e.g., Suzuki), allows for fine control over molecular weight and regioregularity, which are critical for device performance.[18]

  • For Total Synthesis & Access to Specific Scaffolds: Classical methods like the Paal-Knorr and Fiesselmann syntheses are often employed when a specific, often complex, substitution pattern is required that may not be easily accessible through functionalization of a pre-formed ring. They provide a direct route to the core thiophene structure from readily available acyclic precursors.

V. Conclusion

The synthesis of thiophene derivatives has evolved from classical ring-closure reactions to highly sophisticated and versatile cross-coupling methodologies. A thorough understanding of the mechanisms, scope, and limitations of these diverse synthetic tools is paramount for the modern researcher. The ability to strategically select and execute the most appropriate synthetic route—be it a multicomponent Gewald reaction for a drug screening library or a palladium-catalyzed Suzuki coupling for a novel organic semiconductor—is a key determinant of success in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the venerable thiophene ring, and the elegant chemistry used to construct and functionalize it, will undoubtedly remain at the forefront of scientific innovation.

References

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved January 25, 2026, from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved January 25, 2026, from [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (Note: While not a direct search result, this is a foundational review on MCRs, relevant to the discussion on Gewald synthesis in combinatorial chemistry). A similar sentiment is found in the search result on MCR-assisted drug discovery.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. (Note: While not a direct search result, this is a foundational review on privileged scaffolds, relevant to the introduction). The concept is alluded to in the search results discussing thiophene in medicinal chemistry.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. (Note: While not a direct search result, this is a key paper on Suzuki catalyst development, relevant to the discussion). The importance of catalyst choice is mentioned in several search results.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Note: This is the seminal review by the Nobel laureates). The mechanism is outlined in several search results.
  • Fiesselmann, H., & Schipprak, P. (1954). Über die Anlagerung von Thioglykolsäure-ester an Acetylen-dicarbonsäure-ester. Chemische Berichte, 87(6), 835-841.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Google Patents. (n.d.). Polythiophenes, process for their preparation and their use.
  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the organic−inorganic hybrid gel at RT in water by mild shaking. Retrieved January 25, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Combinatorial chemistry: A novel method in drug discovery and its application. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of Conducting Polythiophenes. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved January 25, 2026, from [Link]

  • ChemTube3D. (n.d.). Thiophene formation - Lawesson's reagent. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann.... Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Combinatorial Chemistry in Drug Discovery. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Polythiophenes as electron donors in organic solar cells. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved January 25, 2026, from [Link]

  • IIP Series. (n.d.). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. Retrieved January 25, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of Conducting Polythiophenes: From Synthesis to Self-Assembly to Intelligent Materials. Retrieved January 25, 2026, from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the.... Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved January 25, 2026, from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 25, 2026, from [Link]

  • IIP Series. (n.d.). THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. Retrieved January 25, 2026, from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2017). Polythiophene: From Fundamental Perspectives to Applications. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved January 25, 2026, from [Link]

  • YouTube. (2019). Arrow Pushing mechanism in Organic Chemistry. Retrieved January 25, 2026, from [Link]

Sources

Reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with electrophiles. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocol listing to offer a deep mechanistic understanding of the substrate's electronic characteristics and how they govern reaction outcomes. We will explore the causality behind regioselectivity, provide detailed, field-proven experimental protocols for key electrophilic substitutions, and present a predictive framework for its synthetic transformations. This guide is grounded in authoritative literature on thiophene chemistry, ensuring scientific integrity and practical applicability.

Introduction: The Electronic Landscape of the Thiophene Core

The thiophene ring is an electron-rich aromatic heterocycle, more susceptible to electrophilic attack than benzene.[1][2] Its reactivity is a consequence of the sulfur atom's lone pair participation in the aromatic π-system, which increases the electron density of the ring.[3] In the case of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the inherent reactivity of the thiophene core is significantly modulated by three distinct substituents, creating a nuanced electronic landscape that dictates the site of electrophilic attack.

  • 4-Hydroxy Group (-OH): This is a powerful activating group due to the oxygen's lone pairs, which can be donated into the ring through resonance (+R effect). As an ortho-, para- director, it strongly enriches the electron density at positions C3 and C5.

  • 2-Methyl Group (-CH₃): A weakly activating group that operates through an inductive effect (+I effect) and hyperconjugation, slightly increasing electron density at the adjacent C3 and the remote C5 positions.

  • 3-Ethyl Carboxylate Group (-COOEt): This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. It acts as a meta-director relative to its own position.

The cumulative effect of these substituents renders the thiophene ring highly activated towards electrophiles, with the C5 position being the overwhelmingly favored site for substitution. The potent activating and directing influence of the 4-hydroxy group is the dominant factor, overriding the effects of the other substituents.

Predicting Regioselectivity: A Mechanistic Rationale

In electrophilic aromatic substitution, the regiochemical outcome is determined by the stability of the cationic intermediate (the sigma complex or arenium ion) formed upon attack by the electrophile.[4][5] For Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, the only available position for substitution is C5. Attack at this position leads to a highly stabilized sigma complex.

The rationale is as follows:

  • Attack at C5: When an electrophile (E⁺) attacks the C5 position, a positive charge is placed on C4. This positive charge is immediately adjacent to the hydroxyl group.

  • Resonance Stabilization: The lone pair on the hydroxyl oxygen can participate in resonance, delocalizing the positive charge and forming a highly stable oxonium ion intermediate. This resonance contributor is particularly significant and provides substantial stabilization.

  • Deprotonation: Subsequent loss of a proton from C5 re-establishes the aromaticity of the thiophene ring, yielding the 5-substituted product.

This directing effect of a hydroxyl group to the adjacent position is well-documented in analogous systems. For instance, studies on 4-hydroxybenzo[b]thiophen show that electrophilic substitutions such as formylation and bromination occur preferentially at the 5-position.

Sources

Methodological & Application

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate: A Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. Thiophene derivatives, in particular, are privileged scaffolds found in numerous biologically active compounds and functional materials.[1][2] While much attention has been given to aminothiophenes, the synthetic potential of their 4-hydroxy counterparts remains relatively underexplored. This application note introduces Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate as a versatile and reactive building block for the construction of a diverse array of fused heterocyclic systems.

This guide will provide a proposed synthetic route to this valuable intermediate and subsequently detail its application in the synthesis of novel thieno[3,2-b]pyranones, pyrazolothiophenes, and chromenothiophenes. The protocols described herein are grounded in well-established reactivity principles, drawing analogies from the extensively studied chemistry of 4-hydroxycoumarins, which share a similar structural and electronic profile.[3]

Proposed Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

The direct synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not well-documented in the literature. Therefore, we propose a robust and scalable synthesis via an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.[2][4] The reaction would proceed through the keto tautomer, Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate, which is expected to exist in equilibrium with the desired enol form.

Reaction Scheme:

Synthesis_of_Target_Molecule Reactant1 Ethyl 2-(ethoxycarbonothioyl)propanoate Intermediate1 Diethyl 2,2'-thiobis(2-methylpropanoate) Reactant1->Intermediate1 1. NaH, THF 2. Ethyl chloroacetate Reactant2 Ethyl chloroacetate Product_keto Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate (Keto form) Intermediate1->Product_keto Dieckmann Condensation NaOEt, Toluene, reflux Product_enol Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (Enol form) Product_keto->Product_enol Keto-Enol Tautomerism

Caption: Proposed synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Protocol 1: Synthesis of Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate

This protocol outlines the Dieckmann cyclization of a diester precursor.

Materials:

  • Diethyl 2,2'-thiobis(2-methylpropanoate)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene, add diethyl 2,2'-thiobis(2-methylpropanoate) (1 equivalent) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~ 5-6).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, Ethyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate, can be purified by column chromatography on silica gel.

Expected Outcome: The product is a cyclic β-keto ester which will exist in equilibrium with its enol tautomer, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. The position of this equilibrium can be influenced by the solvent and temperature. Spectroscopic analysis, such as ¹H NMR, can be used to determine the ratio of the two tautomers.[5][6]

Application in the Synthesis of Novel Heterocycles

The reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is analogous to that of 4-hydroxycoumarin, making it a valuable precursor for a variety of condensation and addition reactions. The enolic hydroxyl group provides a nucleophilic center, while the C3 position is susceptible to electrophilic attack.

Synthesis of Thieno[3,2-b]pyranones via Knoevenagel Condensation

Fused pyranone systems are common motifs in biologically active natural products.[7] The Knoevenagel condensation of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with aromatic aldehydes provides a direct route to novel thieno[3,2-b]pyranone derivatives.[8]

Reaction Workflow:

Knoevenagel_Condensation Start Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Product Ethyl 2-aryl-4-methyl-5-oxo-5,6-dihydro-2H-thieno[3,2-b]pyran-7-carboxylate Start->Product Piperidine, Ethanol, reflux Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product Michael_Addition Start Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Product 3-Substituted Thiophene Derivative Start->Product Base (e.g., Triethylamine), Solvent Michael_Acceptor α,β-Unsaturated Ketone Michael_Acceptor->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. We address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Recommended Synthetic Pathway

Direct single-step synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is not prominently described in the literature. A robust and reliable two-step approach is recommended, beginning with the well-established Gewald reaction to synthesize a key intermediate, followed by a diazotization and hydrolysis sequence.

Overall Workflow:

Synthesis_Workflow A Step 1: Gewald Reaction B Intermediate: Ethyl 2-amino-4-methyl- thiophene-3-carboxylate A->B Reagents: Ethyl acetoacetate, Sulfur, Base C Step 2: Diazotization & Hydrolysis B->C Reagents: NaNO2, Acid, Heat D Final Product: Ethyl 4-hydroxy-2-methyl- thiophene-3-carboxylate C->D

Caption: Proposed two-step synthesis workflow.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Step 1: Gewald Reaction Issues

Question 1: My Gewald reaction yield is very low, or I isolated no product. What went wrong?

Answer: This is a common issue in multicomponent reactions and can be attributed to several factors:

  • Causality 1: Ineffective Base Catalysis. The initial step of the Gewald reaction is a Knoevenagel condensation, which is base-catalyzed.[1] An inappropriate or weak base will stall the reaction at the outset. While a very strong base can promote side reactions, a base that is too weak will not facilitate the initial condensation efficiently.

  • Solution 1a: Base Selection. Use a moderately strong secondary amine base like morpholine or diethylamine.[2][3] These have proven effective in facilitating the reaction without promoting excessive side product formation. Triethylamine can also be used.[4]

  • Solution 1b: Base Stoichiometry. Ensure at least a catalytic amount of the base is present. Some protocols suggest using the base as the solvent or in significant molar excess to drive the reaction.[5]

  • Causality 2: Poor Quality of Sulfur. Elemental sulfur can exist in various allotropic forms. Finely powdered, dry sulfur (S₈) is recommended for better dispersion and reactivity in the reaction medium.[6]

  • Solution 2: Use high-purity, finely milled sulfur. If clumping is observed, briefly grind the sulfur in a mortar and pestle before addition.

  • Causality 3: Incorrect Reaction Temperature. The reaction requires thermal energy but is sensitive to overheating. Temperatures that are too low will result in a sluggish reaction, while excessive heat can lead to polymerization and the formation of tarry byproducts.

  • Solution 3: Maintain a consistent temperature, typically between 45-65°C.[2][5] Use an oil bath and a contact thermometer for precise temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question 2: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?

Answer: Unfortunately, extensive tar formation usually indicates irreversible side reactions, and salvaging the product is unlikely. This issue typically stems from incorrect stoichiometry or thermal runaway.

  • Causality 1: Knoevenagel Condensation Failure. The first step is the condensation between ethyl acetoacetate (the ketone component) and ethyl cyanoacetate (the active methylene component, though in this case, ethyl acetoacetate serves both roles) to form an intermediate.[1] If this intermediate does not form correctly before the addition and reaction of sulfur, undesired polymerization pathways can dominate.

  • Solution 1: Modify the order of addition. Premix the ethyl acetoacetate and the base in the solvent and stir for a short period (15-20 minutes) at a slightly elevated temperature (around 40°C) before adding the sulfur. This ensures the formation of the necessary enolate for the subsequent steps.

  • Causality 2: Reaction Exotherm. While generally not a runaway reaction on a lab scale, localized overheating can occur, especially with poor stirring.

  • Solution 2: Ensure vigorous and efficient stirring throughout the reaction. For larger-scale reactions, consider adding the most reactive components (like the base) dropwise to control any exotherm.

Step 2: Diazotization & Hydrolysis Issues

Question 3: After adding sodium nitrite, I don't get a successful conversion to the hydroxy-thiophene upon heating. Why?

Answer: This step hinges on the successful formation and subsequent decomposition of a diazonium salt.

  • Causality 1: Unstable Diazonium Salt. Thiophene diazonium salts can be less stable than their benzene analogues. The reaction must be kept at a low temperature (typically -5 to 5°C) during the addition of sodium nitrite to prevent premature decomposition.[7]

  • Solution 1: Use an ice-salt bath to maintain the temperature below 5°C during diazotization. Add the aqueous sodium nitrite solution slowly and dropwise, monitoring the temperature closely.

  • Causality 2: Incorrect pH. Diazotization of primary aromatic amines requires a strong acidic medium to generate the necessary nitrous acid (HNO₂) in situ and to prevent unwanted coupling reactions.[8]

  • Solution 2: Use a strong acid like H₂SO₄ or HCl. Ensure the 2-aminothiophene precursor is fully dissolved and protonated in the acid before cooling and beginning the nitrite addition.

Question 4: The final product is highly colored, suggesting impurities. What are they and how can I remove them?

Answer: Colored impurities in this reaction are often azo compounds, formed by the reaction of the diazonium salt with an unreacted aminothiophene or the phenol product itself.[9]

  • Causality: Incomplete Diazotization or Excess Phenol. If the diazotization is not complete, the remaining amino groups can act as coupling partners. Similarly, the newly formed hydroxy-thiophene can couple with the diazonium salt.

  • Solution:

    • Ensure a slight molar excess of sodium nitrite to drive the diazotization to completion.

    • Keep the temperature low during diazotization to minimize coupling.

    • Purify the final product using column chromatography on silica gel. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate) should effectively separate the desired hydroxy-thiophene from more polar azo dyes.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the Gewald reaction? A1: Morpholine is frequently cited and provides a good balance of reactivity and selectivity, often leading to cleaner reactions and yields in the 70-85% range.[2] Diethylamine is also a very common and effective choice.[5]

Q2: Can I use a different starting material instead of ethyl acetoacetate? A2: Yes, the Gewald reaction is highly versatile.[10] However, for the synthesis of the title compound, ethyl acetoacetate is the logical choice as it provides the required ethyl 3-carboxylate and the 2-methyl group in a single molecule. Using a different ketone would change the substituent at the 2-position.

Q3: What are the critical safety precautions for this synthesis? A3:

  • Gewald Reaction: The reaction releases hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. This reaction must be performed in a well-ventilated fume hood.

  • Diazotization: Diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Use it directly in the solution. The reaction also evolves nitrogen gas, so the reaction vessel should not be sealed.[9]

Q4: How can I monitor the progress of the reactions? A4: Thin Layer Chromatography (TLC) is the best method.

  • Gewald Reaction: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product, Ethyl 2-amino-4-methylthiophene-3-carboxylate, will be UV active and should have a distinct Rf value compared to the starting materials.

  • Hydrolysis: The final hydroxy-thiophene product should be more polar than the amino-thiophene intermediate. You should see the disappearance of the starting material spot and the appearance of a new, lower-Rf spot.

Part 3: Experimental Protocols & Data

Optimized Conditions for Gewald Reaction
ParameterRecommended Value/ReagentRationale / Citation
Ketone/Ester Ethyl acetoacetateProvides the C4 backbone and desired substituents.
Sulfur Source Elemental Sulfur (S₈), fine powderStandard reagent for the Gewald thiophene synthesis.[6]
Base Catalyst MorpholineProvides high yields and clean reaction profiles.[2]
Solvent Ethanol or MethanolCommon protic solvents that facilitate the reaction.[2]
Reagent Ratio 1:1:1.1 (Acetoacetate:Sulfur:Base)A slight excess of base can help drive the reaction.
Temperature 45 - 55 °COptimal range to ensure reaction completion while minimizing tar formation.[2]
Reaction Time 2 - 4 hoursMonitor by TLC for completion.[5]
Expected Yield 70 - 85%Reported yields for similar substrates under these conditions.[2]
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (60 mL).

  • Add ethyl acetoacetate (0.1 mol, ~12.7 mL) and morpholine (0.1 mol, ~8.7 mL).

  • Stir the mixture and add finely powdered elemental sulfur (0.1 mol, 3.2 g) in one portion.

  • Heat the reaction mixture to 50°C using a thermostatically controlled oil bath.

  • Maintain stirring at 50°C for 3 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield white or pale yellow crystals.

Protocol 2: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
  • In a 250 mL three-necked flask, dissolve the Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated sulfuric acid (15 mL) and water (50 mL). Stir until a clear solution is obtained.

  • Cool the flask in an ice-salt bath to between 0°C and 5°C.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂; 0.055 mol, 3.8 g) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature never exceeds 5°C .

  • After the addition is complete, stir the mixture in the cold for an additional 20 minutes.

  • To induce hydrolysis, remove the ice bath and gently warm the reaction mixture to 50-60°C. Vigorous evolution of nitrogen gas will be observed.[9]

  • Maintain this temperature until gas evolution ceases (approximately 1 hour).

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.

Part 4: Mechanistic Visualization

Gewald Reaction Mechanism

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Ketone + Active Methylene Ketone + Active Methylene Enolate Formation Enolate Formation Ketone + Active Methylene->Enolate Formation Base Adduct Adduct Enolate Formation->Adduct Condensed Intermediate\n(α,β-unsaturated ester) Condensed Intermediate (α,β-unsaturated ester) Adduct->Condensed Intermediate\n(α,β-unsaturated ester) Thiolate Intermediate Thiolate Intermediate Condensed Intermediate\n(α,β-unsaturated ester)->Thiolate Intermediate + S₈ Cyclized Intermediate Cyclized Intermediate Thiolate Intermediate->Cyclized Intermediate Intramolecular Attack 2-Aminothiophene Product 2-Aminothiophene Product Cyclized Intermediate->2-Aminothiophene Product Tautomerization & Oxidation

Caption: Key stages of the Gewald aminothiophene synthesis.[1]

References

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. PubMed. Available at: [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. National Institutes of Health. Available at: [Link]

  • Gewald reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available at: [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Diazonium Salts. Chemistry LibreTexts. Available at: [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis and address common challenges encountered in the laboratory.

I. Overview of the Primary Synthetic Route: The Fiesselmann Thiophene Synthesis

The most common and effective method for synthesizing Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a variation of the Fiesselmann thiophene synthesis. This reaction involves the base-catalyzed condensation of a β-ketoester, such as ethyl acetoacetate, with an α-mercaptoester, like ethyl thioglycolate. The reaction proceeds through a thioether intermediate, followed by an intramolecular Dieckmann-type cyclization to form the thiophene ring.

The overall transformation is as follows:

Ethyl Acetoacetate + Ethyl Thioglycolate --(Base)--> Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Understanding the mechanism is crucial for effective troubleshooting. The key steps involve the formation of a thioether, followed by a base-mediated intramolecular condensation to form the thiophene ring. A critical final step is the tautomerization to the stable 4-hydroxy form.

Visualizing the Reaction Pathway

Fiesselmann_Synthesis cluster_start Starting Materials Ethyl Acetoacetate Ethyl Acetoacetate Thioether Intermediate Thioether Intermediate Ethyl Acetoacetate->Thioether Intermediate Base-catalyzed addition Ethyl Thioglycolate Ethyl Thioglycolate Ethyl Thioglycolate->Thioether Intermediate Cyclized Intermediate Cyclized Intermediate Thioether Intermediate->Cyclized Intermediate Intramolecular Condensation (Dieckmann) Product Ethyl 4-hydroxy-2- methylthiophene-3-carboxylate Cyclized Intermediate->Product Tautomerization

Caption: Fiesselmann synthesis workflow for the target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended base for this synthesis, and why is its choice critical?

A1: The choice of base is a critical parameter in the Fiesselmann synthesis. A moderately strong base is required to facilitate both the initial thioether formation and the subsequent intramolecular condensation. Sodium ethoxide (NaOEt) in ethanol is a commonly used and effective base for this transformation. The use of a weaker base, such as triethylamine, may result in a sluggish reaction and incomplete conversion. Conversely, an overly strong base, like sodium hydride (NaH) in an aprotic solvent, can lead to the formation of multiple side products due to competing deprotonation at various sites on the starting materials and intermediates.

Q2: My reaction is sluggish and gives a low yield. What are the likely causes?

A2: A sluggish reaction and low yield can often be attributed to several factors:

  • Base Stoichiometry and Quality: Ensure that at least two equivalents of a strong base, such as sodium ethoxide, are used. The first equivalent is consumed in the deprotonation of the thioglycolate, and the second is required for the Dieckmann condensation. The base should be fresh and anhydrous, as moisture can quench the base and hinder the reaction.

  • Reaction Temperature: While the initial thioether formation can often be performed at room temperature, the cyclization step may require heating. A gentle reflux in ethanol is typically sufficient.

  • Purity of Starting Materials: Impurities in the ethyl acetoacetate or ethyl thioglycolate can interfere with the reaction. It is advisable to use freshly distilled starting materials.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A3: A common byproduct in this synthesis is the uncyclized thioether intermediate. This occurs when the Dieckmann condensation is incomplete. This intermediate will have a similar polarity to the final product, making purification by column chromatography challenging. Another possibility is the formation of a furanone byproduct, although this is less common under standard Fiesselmann conditions.

Q4: Can I use other β-ketoesters or α-mercaptoesters in this reaction?

A4: Yes, the Fiesselmann synthesis is quite versatile. Using different β-ketoesters will result in different substituents at the 2-position of the thiophene ring. For example, using ethyl benzoylacetate would yield a 2-phenyl substituted thiophene. Similarly, different α-mercaptoesters can be used, which will alter the substituent at the 5-position (which is unsubstituted in the case of ethyl thioglycolate).

III. Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Problem 1: The reaction fails to initiate, and only starting materials are recovered.
Potential Cause Explanation & Causality Recommended Solution
Inactive Base The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture or air.Use a freshly prepared solution of sodium ethoxide in absolute ethanol. Alternatively, prepare the base in situ by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere.
Low Reaction Temperature The activation energy for the initial condensation may not be met at room temperature, especially with less reactive substrates.Gently warm the reaction mixture to 40-50 °C to initiate the reaction. Monitor the progress by TLC.
Poor Quality Starting Materials Contaminants in the starting materials can inhibit the reaction.Purify the ethyl acetoacetate and ethyl thioglycolate by distillation before use.
Problem 2: The reaction yields a complex mixture of products that is difficult to purify.
Potential Cause Explanation & Causality Recommended Solution
Excessively Strong Base or High Temperature Harsh reaction conditions can promote side reactions, such as self-condensation of the ethyl acetoacetate or decomposition of the product.Use a stoichiometric amount of a moderately strong base like sodium ethoxide. Avoid excessive heating; refluxing in ethanol should be the upper limit.
Presence of Oxygen Thiophene derivatives can be susceptible to oxidation, especially at elevated temperatures and in the presence of base.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Prolonged Reaction Time Extended reaction times, especially with heating, can lead to the formation of degradation products. One potential side reaction is the deoxygenation of the 4-hydroxy group.Monitor the reaction closely by TLC and quench it as soon as the starting materials are consumed and the product is formed.
Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart Start Reaction Issue No_Reaction No Reaction? Start->No_Reaction Complex_Mixture Complex Mixture? No_Reaction->Complex_Mixture No Check_Base Check Base Activity and Stoichiometry No_Reaction->Check_Base Yes Low_Yield Low Yield? Complex_Mixture->Low_Yield No Moderate_Conditions Use Milder Base/ Lower Temperature Complex_Mixture->Moderate_Conditions Yes Incomplete_Cyclization Incomplete Cyclization? (Check for Thioether Intermediate) Low_Yield->Incomplete_Cyclization Yes Purification_Issues Purification Issues? Low_Yield->Purification_Issues No Increase_Temp Increase Temperature Check_Base->Increase_Temp Purify_Reagents Purify Starting Materials Increase_Temp->Purify_Reagents Inert_Atmosphere Use Inert Atmosphere Moderate_Conditions->Inert_Atmosphere Optimize_Time Optimize Reaction Time Inert_Atmosphere->Optimize_Time Increase_Base Increase Base Equivalents Incomplete_Cyclization->Increase_Base Address Cause Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issues->Optimize_Purification Address Cause

Caption: A flowchart for troubleshooting common synthesis issues.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add 4.6 g (0.2 mol) of clean sodium metal in small portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature.

  • Addition of Reactants: In a separate flask, prepare a mixture of 13.0 g (0.1 mol) of ethyl acetoacetate and 12.0 g (0.1 mol) of ethyl thioglycolate. Add this mixture dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to a gentle reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: TLC Monitoring of the Reaction
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

The product, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, should appear as a UV-active spot. The starting materials and the thioether intermediate will also be visible. The reaction is considered complete when the starting material spots have disappeared and the product spot is at its maximum intensity.

V. References

  • Fiesselmann, H. (1954). Über Oxy-thiophencarbonsäureester-(2). Chemische Berichte, 87(6), 841-848. [Link]

  • Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Asinger, F., & Offermanns, H. (1967). Syntheses with α-Substituted Carbonyl Compounds. Angewandte Chemie International Edition in English, 6(11), 907-919. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

Technical Support Center: Optimizing Derivatization of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Thiophene derivatives are crucial scaffolds in medicinal chemistry and materials science.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the derivatization of the 4-hydroxy group, enabling you to optimize your reaction conditions for higher yields and purity.

Part 1: Foundational Knowledge & General Considerations

Before troubleshooting specific issues, it's crucial to understand the reactivity of the starting material and the general principles governing its derivatization. The 4-hydroxy group on the thiophene ring is enolic in nature, which can lead to ambident nucleophilicity, potentially resulting in both O- and C-alkylation/acylation. The choice of base, solvent, and electrophile is paramount in controlling the chemoselectivity of the reaction.

FAQ 1: How does the quality of the starting material, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, affect the reaction outcome?

The purity of your starting material is critical. Impurities can interfere with the reaction in several ways:

  • Residual acid or base from synthesis: Can neutralize your catalyst or base, leading to incomplete reactions.

  • Water content: Can hydrolyze sensitive reagents and promote side reactions. It is crucial to use anhydrous solvents and reagents, especially when working with strong bases.[4]

  • Oxidized impurities: Thiophene moieties can be susceptible to oxidation. The presence of such impurities can lead to the formation of colored byproducts, complicating purification.

Recommendation: Always verify the purity of your starting material by ¹H NMR, LC-MS, and melting point before use. If necessary, recrystallize or purify by column chromatography.

FAQ 2: What are the key factors to consider when choosing a solvent and base for O-alkylation or O-acylation?

The interplay between the base and solvent determines the reactivity and selectivity of the phenoxide intermediate.

  • For O-Alkylation:

    • Bases: Weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions if not handled under strictly anhydrous conditions.

    • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are excellent choices. They effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, which favors O-alkylation.

  • For O-Acylation:

    • Bases: Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used to scavenge the acid byproduct (e.g., HCl from an acyl chloride). 4-Dimethylaminopyridine (DMAP) can be used as a nucleophilic catalyst to accelerate the reaction.[5]

    • Solvents: Less polar, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are typically used.

The following diagram illustrates the initial deprotonation step, which is critical for subsequent derivatization.

Deprotonation Thiophene Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Phenoxide Thiophene-4-oxide Anion (Nucleophile) Thiophene->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide ConjugateAcid Conjugate Acid Base->ConjugateAcid Proton Transfer

Caption: Initial deprotonation of the hydroxyl group to form the reactive nucleophile.

Part 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting an O-alkylation with an alkyl halide and K₂CO₃ in acetone, but I am seeing very little to no product formation, even after prolonged reaction times. What could be the cause?

Answer: This is a common issue that can be traced back to several factors. A systematic approach is the best way to diagnose the problem.

Troubleshooting Steps:

  • Reagent Reactivity:

    • Alkyl Halide: The reactivity of the electrophile is crucial. The order of reactivity is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Base Strength & Solubility: While K₂CO₃ is a good choice, its solubility in acetone is limited. A less soluble base can result in slow deprotonation. Consider using a stronger, more soluble base like Cs₂CO₃ or moving to a more polar solvent like DMF.

    • Catalyst Addition: For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction by in-situ formation of the more reactive alkyl iodide.

  • Reaction Temperature: Many alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try heating the reaction to the reflux temperature of the solvent (for acetone, this is ~56°C).

  • Moisture: Ensure all your reagents and solvents are anhydrous. Water can protonate the phenoxide, shutting down the reaction.

The following flowchart provides a decision-making process for troubleshooting low yield.

LowYieldTroubleshooting start Low or No Conversion check_reagents Are reagents active and pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes end_node Reaction Optimized check_reagents->end_node No, purify/replace check_electrophile Is the electrophile reactive enough? (e.g., Alkyl Chloride) check_conditions->check_electrophile check_base Is the base strong/soluble enough? check_electrophile->check_base Yes change_electrophile Use more reactive electrophile (Alkyl Bromide or Iodide) check_electrophile->change_electrophile No check_temp Is the temperature adequate? check_base->check_temp Yes change_base_solvent Use stronger/more soluble base (e.g., Cs₂CO₃ in DMF) check_base->change_base_solvent No increase_temp Increase Temperature (e.g., Reflux) check_temp->increase_temp No check_temp->end_node Yes increase_temp->end_node add_catalyst Add catalytic NaI or KI change_electrophile->add_catalyst add_catalyst->end_node change_base_solvent->end_node

Caption: A troubleshooting flowchart for low reaction conversion.

Issue 2: Formation of an Unwanted Isomer (C-Alkylation)

Question: My mass spectrometry results show the correct mass for my desired O-alkylated product, but the ¹H NMR is inconsistent. I suspect I have formed the C-alkylated isomer. How can I confirm this and prevent it?

Answer: The formation of a C-alkylated byproduct is a classic problem stemming from the ambident nature of the enolate nucleophile. The negative charge is delocalized onto both the oxygen (position 4) and the carbon at position 5.

Confirmation:

  • ¹H NMR: The most telling sign is the disappearance of the proton signal for the C5 position of the thiophene ring. You will also see new signals corresponding to the protons of the newly introduced alkyl group attached to a carbon.

  • ¹³C NMR: Will show a quaternary carbon at C5 instead of a CH.

Prevention (Favoring O-Alkylation): The choice of solvent and the counter-ion of the base can heavily influence the selectivity, a concept explained by Hard and Soft Acids and Bases (HSAB) theory.

  • Hard Electrophiles: Acylating agents are "hard" electrophiles and will preferentially react at the "hard" oxygen atom.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) are known to favor O-alkylation. They strongly solvate the cation, leading to a "freer" anion where the charge is more concentrated on the electronegative oxygen atom. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, making the carbon atom a more accessible nucleophilic site.

Selectivity cluster_0 Reaction Pathways Phenoxide Thiophene-4-oxide Anion O_Product O-Alkylated Product (Desired) Phenoxide->O_Product O-Attack (Favored in DMF, MeCN) C_Product C-Alkylated Product (Side Product) Phenoxide->C_Product C-Attack (Can occur in protic solvents) Electrophile Electrophile (R-X) Electrophile->O_Product Electrophile->C_Product

Caption: Competing O- vs. C-alkylation pathways.

Table 1: Recommended Conditions for Selective O-Derivatization
ParameterO-AlkylationO-AcylationRationale
Electrophile Alkyl Bromide, Alkyl IodideAcyl Chloride, Acyl AnhydrideHigher reactivity for alkylation; Hard electrophiles for acylation.
Base K₂CO₃, Cs₂CO₃Et₃N, Pyridine, DMAP (cat.)Moderate bases for alkylation; Acid scavenger for acylation.
Solvent DMF, MeCN, AcetoneDCM, THF, ChloroformPolar aprotic solvents favor O-alkylation.
Temperature 25 - 80 °C0 - 25 °CDependent on electrophile reactivity. Acylations are often fast at RT.
Additives NaI or KI (catalytic)DMAP (catalytic)Accelerates alkylation via Finkelstein mechanism; DMAP is a superior acylation catalyst.[5]

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point. Optimization may be required based on your specific substrate and reagents.

Protocol 1: General Procedure for O-Alkylation
  • To a stirred solution of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the alkyl halide (1.2 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for O-Acylation
  • Dissolve Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (1.0 eq.) in anhydrous DCM (0.1 M) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).

  • Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization. This method is based on well-established procedures for chemoselective O-acylation.[6][7]

References

  • Asian Journal of Chemistry; Vol. 22, No. 9 (2010), 7399-7404. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry, Vol. 9, Issue 4 (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Wikipedia. Thiophene. [Link]

  • Organic Chemistry Portal. Thiophene Synthesis. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • International Journal of Research and Analytical Reviews, Vol. 9, Issue 2 (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ResearchGate. (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • National Center for Biotechnology Information. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • ResearchGate. (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

  • ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Google Patents.
  • ResearchGate. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]

  • National Center for Biotechnology Information. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PubMed. Practical preparation of ethyl 2-methylthiophene-3-carboxylate. [Link]

  • PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • SciELO. Thermodynamic analysis of phenol acylation with acetic acid. [Link]

  • Google Patents.
  • Beilstein Journals. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

Sources

Technical Support Center: Byproduct Analysis in Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. As a critical building block in medicinal chemistry, understanding and controlling the formation of byproducts during its synthesis is paramount for ensuring the purity, efficacy, and safety of downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to navigate the challenges commonly encountered in this synthetic process.

Introduction to the Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

The most probable and widely applicable synthetic route to Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a variation of the Fiesselmann thiophene synthesis . This reaction involves the base-catalyzed condensation of a β-keto ester, in this case, ethyl acetoacetate, with an α-thioacetic acid derivative, typically ethyl thioglycolate. The reaction proceeds through a series of Michael additions and a final intramolecular condensation to form the thiophene ring.

While elegant, this pathway is not without its challenges. The reactive nature of the starting materials and intermediates can lead to several side reactions, resulting in a range of byproducts that can complicate purification and compromise the final product's purity. This guide will focus on identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Q1: What is the most likely synthetic route for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate?

A1: The Fiesselmann synthesis is the most probable route. It offers a convergent and efficient pathway from readily available starting materials: ethyl acetoacetate and ethyl thioglycolate, in the presence of a base such as sodium ethoxide.

Q2: My reaction mixture is turning dark brown/black. Is this normal?

A2: While some coloration is expected, a very dark or black reaction mixture can indicate the formation of polymeric sulfur-containing byproducts or decomposition of the starting materials or product, especially at elevated temperatures. It is crucial to maintain careful temperature control throughout the reaction.

Q3: I'm observing a significant amount of a high-molecular-weight byproduct in my crude NMR. What could it be?

A3: A common byproduct in related thiophene syntheses is a dimer formed from the self-condensation of the thioenol intermediate. This can be particularly prevalent if the cyclization step is slow or incomplete.

Q4: My final product yield is consistently low. What are the most likely causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature.

  • Side reactions: Formation of byproducts such as dimers or self-condensation products of ethyl acetoacetate.

  • Suboptimal work-up: Product loss during extraction or washing steps.

  • Purification issues: Co-elution of the product with impurities during chromatography or loss during recrystallization.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials, ethyl acetoacetate and ethyl thioglycolate, will have different Rf values than the more polar product. Staining with potassium permanganate can help visualize the spots.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., sodium ethoxide degraded by moisture).2. Low reaction temperature.3. Insufficient reaction time.1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is dry.2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC.3. Extend the reaction time, monitoring progress by TLC until the starting materials are consumed.
Formation of a Major, Unidentified Byproduct 1. Dimerization: Self-condensation of the thioenol intermediate.2. Self-condensation of Ethyl Acetoacetate: Formation of dehydroacetic acid or other condensation products under basic conditions.1. Add the base slowly at a lower temperature to control the concentration of the reactive intermediate. Ensure efficient stirring.2. Add ethyl acetoacetate slowly to the reaction mixture containing the base and ethyl thioglycolate.
Dark Brown or Tarry Reaction Mixture 1. Decomposition: Reaction temperature is too high.2. Oxidation: Air sensitivity of the intermediates or product.1. Maintain a consistent and appropriate reaction temperature. Use an oil bath for better temperature control.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Co-elution of byproducts: Byproducts with similar polarity to the desired product.2. Oiling out during recrystallization. 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. Use a solvent pair for recrystallization. Dissolve the crude product in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexane) until turbidity is observed, then heat to redissolve and cool slowly.

Detailed Protocols and Methodologies

Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (via Fiesselmann Synthesis)

Reaction Scheme:

Fiesselmann Synthesis EA Ethyl Acetoacetate Intermediate1 Thioenolate Intermediate EA->Intermediate1 + ET Ethyl Thioglycolate ET->Intermediate1 + Base NaOEt Base->Intermediate1 Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Intermediate2->Product Tautomerization

Caption: Fiesselmann synthesis of the target compound.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add dry ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Add ethyl thioglycolate (12.0 g, 0.1 mol) dropwise to the stirred solution.

  • After the addition is complete, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition of ethyl acetoacetate, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (300 mL).

  • Acidify the aqueous mixture to pH 3-4 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Byproduct Identification and Analysis

The crude product should be analyzed by ¹H NMR, ¹³C NMR, and GC-MS to identify the main product and any significant byproducts.

Expected ¹H NMR Data for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate:

  • δ 1.30-1.40 (t, 3H, J=7.1 Hz): -OCH₂CH

  • δ 2.40-2.50 (s, 3H): Thiophene-CH

  • δ 4.25-4.35 (q, 2H, J=7.1 Hz): -OCH ₂CH₃

  • δ 6.50-6.60 (s, 1H): Thiophene-H

  • δ 9.50-10.50 (br s, 1H): -OH (This peak may be broad and its chemical shift can vary depending on concentration and solvent)

Potential Byproducts and their Characteristic Signals:

Byproduct Potential Characteristic NMR Signals Plausible MS (m/z)
Unreacted Ethyl Acetoacetate Signals corresponding to the starting material.130
Unreacted Ethyl Thioglycolate Signals corresponding to the starting material.120
Dimer of Thioenol Intermediate Complex multiplet signals in the aliphatic and aromatic regions. Higher molecular weight.~372
Dehydroacetic Acid (from self-condensation of ethyl acetoacetate) Characteristic signals for the pyrone structure.168
Purification Protocol

1. Recrystallization:

  • Solvent Selection: A solvent pair system is often effective. Good solvents include ethyl acetate, acetone, and toluene. Poor solvents include hexane and heptane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting_Workflow Start Crude Product Analysis (NMR, GC-MS, TLC) CheckPurity Is Product Purity >95%? Start->CheckPurity PureProduct Product Meets Specification CheckPurity->PureProduct Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No Dimer Dimer Detected? IdentifyImpurity->Dimer UnreactedSM Unreacted Starting Materials Detected? Dimer->UnreactedSM No OptimizeDimer Optimize Reaction: - Slower base addition - Lower temperature Dimer->OptimizeDimer Yes OtherByproduct Other Byproducts? UnreactedSM->OtherByproduct No OptimizeSM Optimize Reaction: - Increase reaction time/temp - Check base quality UnreactedSM->OptimizeSM Yes OptimizeOther Investigate Other Side Reactions OtherByproduct->OptimizeOther Yes Purification Purification Strategy OtherByproduct->Purification No OptimizeDimer->Purification OptimizeSM->Purification OptimizeOther->Purification Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom CheckPurity2 Check Purity Again Recrystallization->CheckPurity2 ColumnChrom->CheckPurity2 CheckPurity2->PureProduct Yes CheckPurity2->ColumnChrom No, try another purification method

Caption: A troubleshooting workflow for byproduct analysis and purification.

Concluding Remarks

The synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, while based on established chemical principles, requires careful attention to reaction conditions and a systematic approach to byproduct identification and removal. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve high yields of pure product. This guide serves as a foundational resource to aid in this endeavor. For further assistance, please consult the references provided below or contact your technical support representative.

References

  • Fiesselmann, H. (1956). Über Oxythiophencarbonsäureester. Chemische Berichte, 89(7), 1797-1805. [Link]

  • Gewald, K. (1965). Reaktionen von α-Oxo-mercaptanen mit Nitrilen. Angewandte Chemie, 77(21), 965-965. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Synthesis and in-vitro biological evaluation of some novel 2-aminothiophene derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5670-5676. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521132, Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link][1]

  • Zhang, Y., et al. (2010). Synthesis and Crystal Structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate. Chinese Journal of Structural Chemistry, 29(5), 769-772. [Link][2]

  • Organic Syntheses. (n.d.). 2-hydroxythiophene. Retrieved from [Link][3]

  • Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–200. [Link][4]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Wikipedia. (2023). Fiesselmann thiophene synthesis. Retrieved from [Link][5]

Sources

Technical Support Center: 3-Hydroxythiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Dimerization

Welcome to the technical support center for scientists and drug development professionals working with 3-hydroxythiophene and its derivatives. As a Senior Application Scientist, I've seen the immense potential of these compounds and the common frustrations that arise during their synthesis and handling. This guide is structured to address one of the most persistent challenges: the spontaneous dimerization of 3-hydroxythiophene precursors.

Here, we will move beyond simple procedural lists to explore the fundamental chemistry driving this unwanted side reaction. By understanding the "why," you will be better equipped to implement the "how" in your own laboratory settings. This resource combines mechanistic insights, practical troubleshooting advice, and validated protocols to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the core principles behind the instability of 3-hydroxythiophene.

Q1: What is 3-hydroxythiophene, and why is it so prone to dimerization?

A1: 3-Hydroxythiophene is a heterocyclic aromatic alcohol. Its instability arises from a chemical phenomenon known as keto-enol tautomerism.[1][2] The aromatic "enol" form (3-hydroxythiophene) exists in a solvent-dependent equilibrium with its non-aromatic "keto" tautomer, thiophen-3(2H)-one.[1] This keto form is highly reactive and acts as both a Michael acceptor and a nucleophile, leading to a rapid, spontaneous self-condensation reaction that forms a stable dimer.[1] This process is often difficult to prevent and can occur even during storage.[3]

Q2: What is the chemical structure of the dimer?

A2: The primary dimer formed is 4,5-dihydro-5-(3-hydroxythien-2-yl)thiophen-3(2H)-one.[1] This structure results from the nucleophilic attack of the enol tautomer onto the electrophilic double bond of the keto tautomer, followed by rearrangement.

Q3: What experimental factors accelerate this dimerization?

A3: Several factors can shift the equilibrium towards the reactive keto tautomer or catalyze the dimerization reaction itself:

  • pH: The tautomerization can be catalyzed by both acids and bases.[4] However, neutral to slightly basic conditions are particularly problematic as they can generate the enolate of the keto form, a potent nucleophile that accelerates the dimerization cascade.

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including dimerization. Storing 3-hydroxythiophene precursors at low temperatures is crucial.

  • Concentration: As dimerization is a bimolecular reaction, higher concentrations of the precursor in solution will increase the frequency of molecular collisions and, therefore, the rate of dimer formation.

  • Presence of Oxidants: In the presence of air or other oxidants, radical-mediated pathways can also lead to dimerization and oligomerization.[5]

Part 2: In-Depth Troubleshooting & Strategic Solutions

This section provides actionable strategies and detailed protocols to overcome dimerization in your experiments.

Q4: My 3-hydroxythiophene precursor dimerizes during aqueous workup. How can I prevent this?

A4: This is a classic problem. Standard workups using neutral water or bicarbonate washes create ideal conditions for dimerization. The key is to maintain a slightly acidic environment and low temperature throughout the extraction and isolation process.

  • Strategy 1: Acidified Aqueous Wash: Use chilled, dilute acidic solutions for your washes. A 0.1 M solution of HCl or a pH 4-5 buffer (e.g., acetate buffer) can help suppress the formation of the highly reactive enolate intermediate.

  • Strategy 2: Minimize Time in Solution: The longer the precursor is in solution, especially in a protic solvent, the more opportunity it has to dimerize. Perform your workup as quickly as possible and move to the next step, which should ideally be a protection step or direct use in a subsequent reaction.

  • Strategy 3: Inert Atmosphere: If you suspect oxidative dimerization, degassing your solvents and performing the workup under an inert atmosphere (Nitrogen or Argon) can be beneficial.[6]

Q5: I need to store a 3-hydroxythiophene derivative. What is the best approach?

A5: The most robust solution is to not store it at all in its unprotected form. The ideal workflow involves synthesizing the 3-hydroxythiophene, immediately protecting the hydroxyl group, and then proceeding with your desired reactions. If short-term storage is unavoidable:

  • Isolate as a Solid: If the compound is a stable solid, isolate it and dry it thoroughly under a high vacuum.

  • Store Cold and Dark: Store the solid under an inert atmosphere (Argon is preferable to Nitrogen) at the lowest available temperature, typically -20°C or -80°C, in a container protected from light.

  • Avoid Solution Storage: Do not store unprotected 3-hydroxythiophene in solution, as this greatly accelerates dimerization.

Q6: What are the most effective strategies for long-term stability and use in multi-step synthesis?

A6: The definitive solution is hydroxyl group protection . By converting the reactive hydroxyl group into a stable ether or silyl ether, you effectively "lock" the molecule in its aromatic, non-dimerizing form.[7] This converts the unstable precursor into a stable, manageable intermediate that can be purified by chromatography and used in a wide range of subsequent chemical transformations.

Workflow: Choosing a Dimerization Avoidance Strategy

The following diagram outlines a decision-making process for handling 3-hydroxythiophene precursors.

G cluster_0 Problem Identification cluster_1 Immediate Use vs. Storage cluster_2 Long-Term Strategy: Protection Start Start: Have 3-Hydroxythiophene Precursor CheckDimer Is dimerization observed during reaction, workup, or storage? Start->CheckDimer ImmediateUse Can the precursor be used immediately in the next step? CheckDimer->ImmediateUse Yes Proceed Proceed with multi-step synthesis CheckDimer->Proceed No (Stable Derivative) UseDirectly Proceed to next reaction with caution (low temp, acidic quench) ImmediateUse->UseDirectly Yes ProtectOH Protect the Hydroxyl Group ImmediateUse->ProtectOH No (Storage/Further steps needed) SelectPG Select appropriate protecting group (See Table 1) ProtectOH->SelectPG RunProtection Perform protection reaction (See Protocol 1) SelectPG->RunProtection Purify Purify stable, protected thiophene RunProtection->Purify Purify->Proceed

Figure 1. Decision workflow for handling reactive 3-hydroxythiophene precursors.
Data Summary: Comparison of Common Protecting Groups

Choosing the right protecting group is critical and depends on the planned reaction sequence.[8] Silyl ethers are excellent for their ease of introduction and cleavage under specific, non-acidic conditions (fluoride ions), while alkyl ethers offer greater stability to a wider range of reagents.

Protecting GroupCommon Reagents for ProtectionStability ProfileCleavage ConditionsKey Advantages/Disadvantages
Methyl (Me) MeI, NaH; or Me₂SO₄, K₂CO₃Very stable to acids, bases, organometallics, most redox agents.Harsh: BBr₃ or TMSI in DCM.[9]Pro: Extremely robust. Con: Difficult to remove, not suitable for delicate substrates.
Benzyl (Bn) BnBr, NaHStable to most bases, mild acids, redox agents.Hydrogenolysis (H₂, Pd/C).[10]Pro: Orthogonal cleavage. Con: Incompatible with reactions that reduce double/triple bonds.
Methoxymethyl (MOM) MOMCl, DIPEAStable to bases, nucleophiles. Labile to strong acids.Acidic hydrolysis (e.g., HCl in MeOH).[11]Pro: Easy to introduce. Con: Acid lability can be a limitation.
t-Butyldimethylsilyl (TBDMS) TBDMSCl, ImidazoleStable to bases, chromatography. Labile to acids and fluoride.TBAF in THF; or mild acid (e.g., PPTS in MeOH).[9][10]Pro: Very common, easily cleaved. Con: Can migrate between hydroxyl groups; moderate steric bulk.

Table 1. A comparative analysis of common hydroxyl protecting groups suitable for 3-hydroxythiophene.

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for effectively managing 3-hydroxythiophene's reactivity.

Protocol 1: O-Alkylation (Protection) of 3-Hydroxythiophene with a Methyl Group

This protocol describes the conversion of 3-hydroxythiophene to the stable 3-methoxythiophene. O-alkylation is a highly effective method to prevent dimerization.[1]

Objective: To synthesize 3-methoxythiophene, a stable and versatile intermediate for further functionalization.

Materials:

  • 3-Hydroxythiophene precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve the 3-hydroxythiophene precursor (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0°C. Causality Note: This step generates the sodium thiophene-3-olate in situ. Performing this at 0°C controls the exothermic reaction and minimizes side reactions.

  • Alkylation: After stirring for 30 minutes at 0°C, add iodomethane (1.5 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. Safety Note: Quenching excess NaH is highly exothermic and releases hydrogen gas. Perform this step slowly and with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxythiophene.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure, stable 3-methoxythiophene.

Visualizing the Core Problem: Tautomerism and Dimerization

The diagram below illustrates the key equilibrium and the subsequent irreversible dimerization that this guide helps you to prevent.

Dimerization cluster_equilibrium Reversible Tautomerism cluster_reaction Irreversible Dimerization Enol 3-Hydroxythiophene (Enol Form) Stable, Aromatic Keto Thiophen-3(2H)-one (Keto Form) Reactive, Non-Aromatic Enol->Keto H⁺ or OH⁻ (catalysis) Enol2 Enol Tautomer (Nucleophile) Keto2 Keto Tautomer (Electrophile) Dimer Dimer Product (Stable) Keto2->Dimer Spontaneous Reaction Enol2->Dimer Spontaneous Reaction

Figure 2. The tautomeric equilibrium leading to the reactive keto intermediate and subsequent dimerization.

By implementing the strategies outlined in this guide, particularly the use of protecting groups, you can effectively navigate the challenges posed by 3-hydroxythiophene's inherent reactivity and unlock its full potential in your research and development endeavors.

References

  • Loader, C. E., et al. (1998). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 22(9), 1057-1064. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5469. [Link]

  • Gendron, D., et al. (2010). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2279-2286. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • Various Authors. (n.d.). How can the dimerization of thiol be minimized in a solution? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley & Sons.

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Technical Support Center: Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiophene chemistry. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. Thiophene and its derivatives are cornerstones in medicinal chemistry and materials science, but their synthesis is not without its challenges.[1] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - General Challenges

This section addresses overarching issues that are common across various synthetic methods for substituted thiophenes.

Question 1: My thiophene synthesis reaction is not starting or is proceeding very slowly. What are the primary factors to investigate?

Answer: A stalled or sluggish reaction often points to fundamental issues with your reagents or reaction conditions. Here’s a checklist of probable causes:

  • Purity of Starting Materials: This is the most common culprit.[2] Ensure your carbonyl compounds, active methylene nitriles, sulfur source, and any coupling partners are of high purity. Impurities can poison catalysts or participate in unwanted side reactions.

  • Solvent Quality: Solvents should be anhydrous and free of peroxides, especially for reactions involving organometallics or strong bases. Old or improperly stored solvents can absorb moisture, which can quench sensitive reagents.[2]

  • Catalyst/Base Inactivity: Ensure that your base (e.g., morpholine, triethylamine) or catalyst is not degraded.[2] For metal-catalyzed reactions, verify the activity of your catalyst and ensure it hasn't been poisoned by impurities.

  • Insufficient Temperature: Many thiophene syntheses require an initial energy input to overcome the activation barrier. If the reaction temperature is too low, the rate may be negligible. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[2]

  • Atmospheric Conditions: While many reactions are robust, some intermediates can be sensitive to moisture or oxygen.[2] If you suspect this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) with flame-dried glassware is recommended.

Question 2: I'm observing the formation of multiple side products, leading to a complex crude mixture and low yield of my desired substituted thiophene. What are the general strategies to improve selectivity?

Answer: The formation of side products is a frequent challenge. Improving selectivity requires a careful examination of your reaction conditions and the inherent reactivity of your substrates.

  • Temperature Control: Fine-tuning the reaction temperature is critical. Lowering the temperature can often disfavor side reactions with higher activation energies.

  • Order of Addition: The sequence in which you add your reagents can significantly impact the reaction pathway. For multi-component reactions, a controlled, slow addition of one reagent to a mixture of the others can prevent the formation of undesired intermediates.

  • Choice of Base and Solvent: The polarity of the solvent and the strength of the base can influence the relative rates of competing reactions. A systematic screening of different bases and solvents is often a worthwhile endeavor.

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one reactant may lead to the formation of byproducts.

Part 2: Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare substituted thiophenes.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[3] However, its multi-component nature can lead to specific challenges.

Question 3: My Gewald reaction is giving a low yield, and I suspect dimerization of my α,β-unsaturated nitrile intermediate. How can I mitigate this?

Answer: The dimerization of the α,β-unsaturated nitrile, formed from the initial Knoevenagel-Cope condensation, is a known side reaction that can significantly reduce your yield.[4] This occurs when the intermediate reacts with itself instead of with the sulfur source.

  • Causality: This side reaction is often favored when the subsequent reaction with sulfur is slow. The concentration of the reactive intermediate builds up, increasing the likelihood of dimerization.

  • Troubleshooting Steps:

    • Increase the Rate of Sulfur Addition: Ensure that the elemental sulfur is finely powdered and well-suspended in the reaction mixture to maximize its surface area and reactivity.

    • Optimize the Base: The choice of base is critical. A base that is too strong can accelerate the dimerization. Weaker amine bases like morpholine or piperidine are often preferred over stronger bases like triethylamine.[2]

    • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. A systematic optimization of the reaction temperature is recommended.

    • Microwave Irradiation: The use of microwave irradiation has been shown to reduce reaction times and, in some cases, improve yields by promoting the desired reaction pathway over side reactions.[5]

Experimental Protocol: General Procedure for Gewald Synthesis of a 2-Aminothiophene Derivative

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).[2]

  • Add finely powdered elemental sulfur (1.1 eq.).

  • Add the base (e.g., morpholine, 0.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[6]

Question 4: I am using Lawesson's reagent in my Paal-Knorr synthesis and observing the formation of a furan byproduct. How can I favor the formation of the thiophene?

Answer: The formation of a furan byproduct is a known issue in Paal-Knorr thiophene synthesis, especially when using reagents like phosphorus pentasulfide or Lawesson's reagent, which also act as dehydrating agents.[6]

  • Causality: The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan. This pathway competes with the desired thionation and cyclization to form the thiophene. Studies have shown that the furan is not an intermediate on the pathway to the thiophene, but rather a distinct byproduct.[6]

  • Troubleshooting Steps:

    • Choice of Sulfurizing Agent: While Lawesson's reagent is common, other sulfur sources can be explored. A combination of H₂S gas and an acid catalyst can sometimes provide better selectivity for the thiophene.

    • Reaction Conditions: Anhydrous conditions are crucial to minimize the dehydration reaction leading to the furan. Ensure your solvent and glassware are thoroughly dried.

    • Temperature: Lowering the reaction temperature may favor the thionation pathway.

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve the selectivity for thiophene formation by rapidly heating the reaction mixture to the optimal temperature for the desired pathway.[7]

Workflow Diagram: Paal-Knorr Synthesis - Competing Pathways

G A 1,4-Dicarbonyl B Thionation (Lawesson's Reagent) A->B Desired Pathway C Dehydration (Acidic Conditions) A->C Competing Pathway F Cyclization B->F E Furan Byproduct C->E D Thiophene Product F->D

Caption: Competing pathways in Paal-Knorr thiophene synthesis.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, often yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8]

Question 5: I am having trouble with regioselectivity in my Fiesselmann synthesis. How can I control which thiophene isomer is formed?

Answer: Regioselectivity in the Fiesselmann synthesis is primarily determined by the initial conjugate addition of the thioglycolate to the α,β-acetylenic ester.[8] The regiochemical outcome can be influenced by both steric and electronic factors.

  • Causality: The nucleophilic attack of the sulfur atom of the thioglycolate can occur at either of the two sp-hybridized carbons of the alkyne. The preferred site of attack will dictate the final substitution pattern of the thiophene ring.

  • Troubleshooting Steps:

    • Substrate Control: The electronic nature of the substituents on the α,β-acetylenic ester plays a significant role. Electron-withdrawing groups will direct the nucleophilic attack to the more electron-deficient carbon.

    • Base Selection: The choice of base can influence the regioselectivity. A weaker base may favor the thermodynamically controlled product, while a stronger base at low temperature could favor the kinetically controlled product. A screening of bases such as sodium methoxide, potassium carbonate, or triethylamine is recommended.

    • Temperature: The reaction temperature can affect the equilibrium between the possible intermediates, thereby influencing the final product ratio.

Part 3: Challenges in Thiophene Functionalization and Purification

This section covers common issues encountered after the initial synthesis of the thiophene ring.

Suzuki Cross-Coupling Reactions

Suzuki cross-coupling is a widely used method for the C-C bond formation on thiophene rings.

Question 6: My Suzuki coupling reaction with a thiophene boronic acid is giving low yields and I observe significant protodeboronation of my starting material. What can I do to improve the reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaromatic boronic acids like those derived from thiophene.

  • Causality: The C-B bond of the thiophene boronic acid can be susceptible to cleavage under the reaction conditions, especially in the presence of water and base, before the desired transmetalation step in the catalytic cycle can occur.

  • Troubleshooting Steps:

    • Choice of Base: The strength and type of base are critical. Strong aqueous bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃. Anhydrous conditions with a base like KF can also be effective.

    • Solvent System: While some water is often necessary for the Suzuki reaction, an excessive amount can exacerbate protodeboronation. A careful optimization of the solvent system (e.g., toluene/water, dioxane/water) is recommended.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of transmetalation and protodeboronation. Electron-rich, bulky phosphine ligands can accelerate the desired catalytic cycle.

    • Boronic Acid Stability: If the boronic acid is particularly unstable, consider converting it to a more stable derivative, such as a trifluoroborate salt or an MIDA boronate, which can be used directly in the coupling reaction.

Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling of Thiophenes

Catalyst PrecursorLigandTypical Substrates
Pd(OAc)₂SPhosElectron-rich and electron-poor thiophene halides
Pd₂(dba)₃XPhosSterically hindered thiophene halides
PdCl₂(dppf)(integral)General purpose for a range of thiophene substrates
Pd(PPh₃)₄(integral)Activated thiophene halides
Purification of Substituted Thiophenes

Question 7: I am struggling to purify my substituted thiophene product. Column chromatography on silica gel is leading to decomposition. What are my alternatives?

Answer: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.[2]

  • Causality: The Lewis acidic sites on the surface of silica gel can catalyze the degradation of electron-rich or sensitive thiophene derivatives.

  • Troubleshooting Steps:

    • Neutralized Silica Gel: Pre-treat the silica gel by preparing a slurry in the eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites and can prevent product decomposition.[2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.

    • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. A systematic screening of solvents is necessary to find the optimal conditions.

    • Preparative HPLC: For high-value or difficult-to-separate mixtures, preparative high-performance liquid chromatography (HPLC) can be a powerful purification tool.

    • Distillation: For volatile liquid thiophenes, distillation under reduced pressure can be an effective purification method.

Diagram: Troubleshooting Logic for Thiophene Purification

G A Crude Thiophene Product B Purification by Silica Gel Column Chromatography A->B C Decomposition Observed? B->C D Pure Product C->D No E Try Neutralized Silica Gel (add Et3N to eluent) C->E Yes F Try Alternative Stationary Phase (Alumina, Florisil) E->F G Consider Non-Chromatographic Methods (Recrystallization, Distillation) F->G

Caption: Decision tree for troubleshooting thiophene purification.

References

  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(i), 209-246.
  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 993-997.
  • What is the Paal-Knorr synthesis of a thiophene mechanism? (2020). Quora.
  • Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–200.
  • How to remove excess of thiophene boronic acid from reaction mixture? (2017).
  • Proposed mechanism for the Gewald condensation reaction. (n.d.).
  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020, April 11). YouTube.
  • Synthesis of Furan and Thiophene. (n.d.).
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Sequential Regioselective C–H Functionalization of Thiophenes. (2015). Organic Letters, 17(15), 3738–3741.
  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. (2011). Chemical Reviews, 111(3), 1493–1546.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2019). Molecules, 24(18), 3298.
  • Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). The Journal of Organic Chemistry, 87(6), 4165–4174.
  • Fiesselmann thiophene synthesis. (n.d.).
  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). Molecules, 17(8), 9837–9861.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. (2014). The Journal of Organic Chemistry, 79(7), 2890–2897.
  • Gewald reaction. (n.d.). Wikipedia.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Thiophene Synthesis. (2022).
  • Preparation and Properties of Thiophene. (n.d.).
  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.).
  • A Catalysis Guide Focusing on C–H Activation Processes. (2017). Journal of the Brazilian Chemical Society, 28(6), 921-947.
  • Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. (2021). Organic Chemistry Frontiers, 8(22), 6331-6337.
  • Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy.
  • Fiesselmann thiophene synthesis through equivalents. (2021, April 19). Reddit.

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Validation & Comparative

A Comparative Guide to Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate and its Thiophene Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold." Its structural and electronic properties make it a versatile bioisostere for phenyl rings, often leading to improved physicochemical properties, metabolic stability, and target binding affinity.[1] This has led to the incorporation of the thiophene moiety in a wide array of FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and neurology.[1][2] Among the vast landscape of thiophene derivatives, substituted thiophene-3-carboxylates have emerged as particularly promising templates for the design of novel therapeutics.

This guide provides an in-depth technical comparison of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with its structurally related and functionally relevant thiophene derivatives, most notably its 2-amino analog, Ethyl 2-amino-4-methylthiophene-3-carboxylate . We will delve into their synthetic accessibility, physicochemical properties, and critically, their performance in biological systems, supported by experimental data and established structure-activity relationships (SAR). This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection and design of thiophene-based compounds for their research endeavors.

Synthetic Strategies: Accessibility of Key Thiophene Scaffolds

The synthetic route to a target molecule is a critical consideration in drug discovery, impacting scalability, cost, and the potential for derivatization. The primary synthetic pathways to the thiophene-3-carboxylate core are well-established, with the choice of method largely dictated by the desired substitution pattern.

The Gewald Reaction: A Robust Route to 2-Aminothiophenes

The Gewald three-component reaction is the most prevalent and efficient method for the synthesis of 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4]

Conceptual Workflow of the Gewald Reaction:

Gewald Reaction Workflow Gewald Reaction for 2-Aminothiophenes cluster_reactants Reactants Ketone Ketone/Aldehyde Reaction One-Pot Condensation Ketone->Reaction Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Diethylamine) Base->Reaction Catalyst Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Reaction->Product High Yield

Figure 1: Conceptual workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

This method is highly valued for its operational simplicity, use of readily available starting materials, and consistently high yields, often exceeding 85%.[3]

The Fiesselmann Synthesis: A Proposed Pathway to 4-Hydroxythiophenes

While the Gewald reaction is ideal for 2-aminothiophenes, the synthesis of their 4-hydroxy counterparts necessitates a different approach. The Fiesselmann thiophene synthesis presents a highly plausible and established route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are tautomers of the desired 4-hydroxy-3-carboxythiophenes.[5] This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[5] For the synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a variation starting from a β-ketoester, such as ethyl acetoacetate, and an ester of thioglycolic acid would be employed.

Proposed Fiesselmann Synthesis Workflow:

Fiesselmann Synthesis Workflow Proposed Fiesselmann Synthesis for 4-Hydroxythiophenes cluster_reactants Starting Materials Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Condensation Base-catalyzed Condensation Ketoester->Condensation Thioglycolate Thioglycolic Acid Ester Thioglycolate->Condensation Base Base (e.g., Sodium Ethoxide) Base->Condensation Catalyst Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Ethyl 4-hydroxy-2-methyl- thiophene-3-carboxylate Cyclization->Product

Sources

Comparative analysis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The methodologies are critically evaluated, presenting detailed experimental protocols, mechanistic insights, and a comparative summary to aid in the selection of the most suitable method for your research and development needs.

Introduction

Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a polysubstituted thiophene derivative of significant interest in drug discovery. The thiophene nucleus is a well-established scaffold in a variety of therapeutic agents, and the specific arrangement of the hydroxyl, methyl, and carboxylate groups on this molecule offers multiple points for further functionalization. This guide explores two distinct and viable synthetic strategies for its preparation: a two-step sequence commencing with the Gewald aminothiophene synthesis, and a direct one-pot approach via the Fiesselmann thiophene synthesis.

Method 1: Gewald Reaction Followed by Diazotization and Hydrolysis

This widely-used, two-step approach first constructs the thiophene ring with an amino group at the 2-position, which is subsequently converted to the desired hydroxyl group.

Step 1: Gewald Aminothiophene Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The Gewald reaction is a robust and high-yielding one-pot multicomponent reaction that condenses a ketone (acetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Experimental Protocol:

A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).[3] The reaction mixture is stirred constantly for 3 hours at 50°C.[3] Completion of the reaction can be monitored by thin-layer chromatography. The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.[3] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to afford Ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow crystalline solid.[3]

Yield: 85%[3]

Causality and Mechanistic Insights:

The Gewald reaction proceeds through a series of well-elucidated steps. The base, diethylamine, facilitates a Knoevenagel condensation between acetone and ethyl cyanoacetate to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur, which is thought to involve a thiolate intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring. The reaction is driven by the formation of the aromatic thiophene ring.

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Acetone Acetone Intermediate_1 α,β-Unsaturated Intermediate Acetone->Intermediate_1 Base (Et2NH) Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Intermediate_1 Intermediate_2 Thiolate Intermediate Intermediate_1->Intermediate_2 + S8, Base Sulfur S8 Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Intermediate_2->Product Intramolecular Cyclization & Tautomerization

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Step 2: Diazotization and Hydrolysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The conversion of the 2-amino group to a 4-hydroxyl group is a standard transformation in aromatic chemistry, proceeding through a diazonium salt intermediate.[4][5]

Experimental Protocol (General Procedure):

Ethyl 2-amino-4-methylthiophene-3-carboxylate is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5°C.[5] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by the disappearance of the starting amine. The resulting diazonium salt solution is then slowly added to a heated aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis and release of nitrogen gas. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Causality and Mechanistic Insights:

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5] This diazonium salt is a highly reactive intermediate due to the excellent leaving group ability of dinitrogen gas (N₂). Gentle heating of the aqueous solution of the diazonium salt allows for the nucleophilic attack of water on the aromatic ring, leading to the displacement of the diazonium group and the formation of the hydroxyl group.

Diazotization and Hydrolysis Aminothiophene Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Diazonium_Salt Diazonium Salt Intermediate Aminothiophene->Diazonium_Salt NaNO2, H+ (0-5°C) Hydroxythiophene Ethyl 4-hydroxy-2-methyl- thiophene-3-carboxylate Diazonium_Salt->Hydroxythiophene H2O, Heat (-N2)

Caption: Diazotization and Hydrolysis of the Aminothiophene.

Method 2: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a more direct, one-pot approach to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[6][7] For the synthesis of the target molecule, this would involve the reaction of ethyl 2-butynoate and ethyl thioglycolate.

Experimental Protocol (Proposed):

To a solution of sodium ethoxide in absolute ethanol, ethyl thioglycolate is added dropwise at room temperature. After a short stirring period, ethyl 2-butynoate is added, and the reaction mixture is heated to reflux for several hours. The reaction progress can be monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Mechanistic Insights:

The Fiesselmann synthesis is initiated by the base-catalyzed Michael addition of the thiolate, generated from ethyl thioglycolate, to the α,β-acetylenic ester (ethyl 2-butynoate).[8] This is followed by an intramolecular Dieckmann-type condensation to form a five-membered ring intermediate. Subsequent elimination of an ethoxide ion and tautomerization of the resulting enol to the more stable hydroxyl-substituted aromatic thiophene ring drives the reaction to completion.

Fiesselmann Synthesis Mechanism cluster_0 Michael Addition cluster_1 Cyclization & Aromatization Ethyl_2-butynoate Ethyl 2-butynoate Adduct Michael Adduct Ethyl_2-butynoate->Adduct Base (EtO-) Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Condensation Product Ethyl 4-hydroxy-2-methyl- thiophene-3-carboxylate Cyclized_Intermediate->Product Elimination & Tautomerization

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Comparative Analysis

FeatureMethod 1: Gewald Reaction & DiazotizationMethod 2: Fiesselmann Synthesis
Number of Steps 21
Starting Materials Acetone, ethyl cyanoacetate, sulfurEthyl 2-butynoate, ethyl thioglycolate
Precursor Availability Readily available and inexpensiveReadily available
Overall Yield Potentially high (Gewald step is high-yielding)Moderate to good (literature dependent)
Reaction Conditions Gewald: Mild (50°C); Diazotization: Low temp (0-5°C) followed by heatingReflux temperatures
Scalability Both steps are generally scalableScalable
Advantages Well-established and reliable first step; modular approachDirect, one-pot synthesis; potentially fewer purification steps
Disadvantages Two-step process; handling of potentially unstable diazonium saltsMay require optimization for specific substrates; potential for side reactions

Conclusion

Both the two-step sequence involving the Gewald reaction and the one-pot Fiesselmann synthesis present viable pathways for the preparation of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Method 1 is a robust and well-documented route, with the initial Gewald reaction being particularly high-yielding and reliable. The subsequent diazotization and hydrolysis, while a standard procedure, requires careful temperature control and handling of the diazonium intermediate. This method is advantageous when a modular approach is desired, as the 2-aminothiophene intermediate can be used to synthesize a variety of other derivatives.

Method 2 , the Fiesselmann synthesis, offers the elegance of a one-pot reaction, potentially leading to a more streamlined process with fewer workup and purification steps. While the starting materials are readily available, the specific reaction conditions for this particular transformation may require optimization to achieve high yields and minimize the formation of byproducts.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step procedures versus the need for process optimization. For reliability and a well-trodden path, the Gewald-based route is recommended. For a more direct and potentially more efficient, albeit less documented, approach, the Fiesselmann synthesis is a compelling alternative.

References

  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o678. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Fiesselmann, H. (1954). Über Oxy-thiophencarbonsäure-ester-(2). Chemische Berichte, 87(6), 841-848.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Mishra, R., & Jain, S. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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A Comparative Guide to the Biological Activity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophene scaffold is a recurring motif in a multitude of biologically active compounds, valued for its structural versatility and ability to interact with a range of biological targets. This guide provides an in-depth technical comparison of the biological activities of a specific class of these compounds: Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives. As a Senior Application Scientist, the aim is to present a field-proven perspective on validating the therapeutic potential of these molecules, grounded in experimental data and established methodologies.

This document will explore the anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory properties of these thiophene derivatives. We will delve into the underlying mechanisms of action, compare their potency against established drugs, and provide detailed protocols for the essential validation assays.

Section 1: Comparative Analysis of Biological Activities

The therapeutic potential of any new chemical entity is critically assessed by comparing its biological activity against current standards of care. This section presents a comparative analysis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives across several key therapeutic areas. It is important to note that direct head-to-head studies are not always available; therefore, data from various sources are presented with the caveat that experimental conditions may differ.

Anticancer Activity

Thiophene derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the induction of apoptosis and cell cycle arrest.[1] The cytotoxic potential of these compounds is typically evaluated against a panel of cancer cell lines.

Comparative Data: Anticancer Activity (IC50 in µM)

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivative (2b) Hep3B (Liver Cancer)5.46[2]
Thiophene Carboxamide Derivative (2e) Hep3B (Liver Cancer)12.58[2]
Doxorubicin MCF-7 (Breast Cancer)1.65[3]
Doxorubicin A549 (Lung Cancer)> 20[4]
Podophyllotoxin Derivative (9i) HeLa (Cervical Cancer)0.19[5]
Etoposide (Positive Control) HeLa (Cervical Cancer)> 20 (in many cases)[5]

Note: The IC50 values for doxorubicin and etoposide can vary significantly depending on the cell line and experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[6] Selective inhibition of COX-2 is a particularly desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Data: Anti-inflammatory Activity (IC50 in µM)

Compound/DrugTarget EnzymeIC50 (µM)Reference
Thiophene Derivative (MAK01) COX-1314 (µg/mL)[7]
Thiophene Derivative (MAK01) COX-2130 (µg/mL)[7]
Thiophene Derivative (MAK01) 5-LOX105 (µg/mL)[7]
Celecoxib COX-20.04[8]
Indomethacin COX-20.026[9]

Note: The IC50 values for the thiophene derivative MAK01 are presented in µg/mL as reported in the source. Direct comparison with molar concentrations requires knowledge of the molecular weight.

Antimicrobial Activity

The thiophene nucleus is a key component in several antimicrobial agents. The efficacy of new antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

Compound/DrugMicroorganismMIC (µg/mL)Reference
Thiophene-2-carboxamide derivative (7b) S. aureus(83.3% inhibition)[10]
Thiophene-2-carboxamide derivative (7b) E. coli(64.0% inhibition)[10]
Ampicillin S. aureus0.6 - 1[11]
Ampicillin E. coli4[11]
Ampicillin MDR E. coli50[12]

Note: The data for the thiophene derivative is presented as percentage inhibition at a specific concentration, not a direct MIC value, highlighting the need for further dose-response studies.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease.[13] Several thiophene derivatives have been investigated for their potential as AChE inhibitors.

Comparative Data: Acetylcholinesterase Inhibitory Activity (IC50 in µM)

Compound/DrugAssay MethodIC50 (µM)Reference
Thiophene Derivative (IIId) Ellman's Method(60% inhibition)[6]
Flavonoid Derivative (7) Ellman's Method13.0[14]
Coumarin-thiazole Derivative (3i) Ellman's Method2.7[15]
Donepezil (Standard Drug) Ellman's Method(40% inhibition)[6]
Galantamine (Standard Drug) Ellman's Method1.27[16]

Note: The data for the thiophene derivative IIId and Donepezil is presented as percentage inhibition, indicating the need for full dose-response curves to determine IC50 values for a direct comparison.

Section 2: Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its biological effects is paramount in drug development. This section provides an overview of the key signaling pathways modulated by thiophene derivatives in the context of their anticancer, anti-inflammatory, and acetylcholinesterase inhibitory activities.

Anticancer Activity: The Apoptosis Signaling Pathway

Many thiophene-based anticancer agents function by inducing programmed cell death, or apoptosis.[17] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[18]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL/TNF-α DeathReceptor Death Receptor (FAS/TNFR1) FASL->DeathReceptor FADD FADD/TRADD DeathReceptor->FADD ProCasp8 Pro-caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Bid Bid Casp8->Bid DNA_damage DNA Damage/ Stress p53 p53 DNA_damage->p53 Bax Bax/Bak p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation CytoC Cytochrome c Mitochondrion->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid tBid->Bax nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB->NFkB releases Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes induces transcription Thiophene Thiophene Derivatives Thiophene->IKK inhibits ache_inhibition cluster_normal Normal Function cluster_inhibited Inhibited State ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic Postsynaptic Receptor ACh->Postsynaptic binds Choline Choline + Acetate AChE->Choline hydrolysis ACh_i Acetylcholine (ACh) ACh_i_synapse Increased ACh in Synapse ACh_i->ACh_i_synapse AChE_i AChE AChE_i->ACh_i hydrolysis blocked Thiophene_i Thiophene Derivative Thiophene_i->AChE_i reversibly binds Postsynaptic_i Postsynaptic Receptor ACh_i_synapse->Postsynaptic_i prolonged stimulation

Caption: Mechanism of acetylcholinesterase inhibition by a reversible inhibitor like a thiophene derivative.

Section 3: Detailed Experimental Protocols

The reproducibility and reliability of biological data are contingent upon the meticulous execution of experimental protocols. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

[19]Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene derivatives and the reference drug (e.g., Doxorubicin) in culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity: COX/LOX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1, COX-2, and 5-LOX enzyme preparations.

    • Prepare the substrate solution (e.g., arachidonic acid) according to the manufacturer's instructions.

  • Inhibition Assay:

    • In a 96-well plate, add the enzyme, the test compound (thiophene derivative or reference drug like Celecoxib) at various concentrations, and a reaction buffer.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is measured. This can be done using various methods, including colorimetric, fluorometric, or ELISA-based detection kits.

    • Follow the specific instructions of the chosen detection kit.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

[18]Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of the thiophene derivatives and the reference antibiotic (e.g., Ampicillin) in a suitable broth medium.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Acetylcholinesterase Inhibitory Activity: Ellman's Method

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.

[20]Protocol:

  • Reagent Preparation:

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound (thiophene derivative or reference drug like Galantamine) at various concentrations.

    • Add the acetylcholinesterase enzyme to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced by the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Calculate the IC₅₀ value from the dose-response curve.

Section 4: Conclusion and Future Directions

The evidence presented in this guide suggests that Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives represent a promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data, while requiring further validation through head-to-head studies, indicates that these compounds can exhibit potencies comparable to or, in some cases, exceeding those of established drugs.

The provided experimental protocols offer a robust framework for the systematic evaluation of these derivatives, ensuring the generation of reliable and reproducible data. The mechanistic insights into the relevant signaling pathways provide a foundation for further structure-activity relationship (SAR) studies and lead optimization.

Future research should focus on synthesizing a focused library of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives and performing comprehensive in vitro and in vivo testing against a panel of relevant cancer cell lines, bacterial and fungal strains, and in models of inflammation and neurodegeneration. Such studies will be crucial in elucidating the full therapeutic potential of this versatile chemical class and paving the way for their potential clinical development.

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From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of two distinct classes of derivatives stemming from this core: potent anti-inflammatory agents and promising anticancer compounds. By examining the journey of these molecules from enzymatic assays and cell cultures to preclinical animal models, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of their therapeutic potential and the critical interplay between laboratory findings and real-world biological effects.

Section 1: Taming Inflammation: Thiophene Derivatives as Potent Anti-inflammatory Agents

Inflammation is a complex biological response implicated in a myriad of diseases, from arthritis to neurodegenerative disorders. The arachidonic acid cascade, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key pathway in the inflammatory process and a prime target for therapeutic intervention. A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, built upon the thiophene core, have demonstrated significant potential as dual COX/LOX inhibitors.

In Vitro Efficacy: Dual Inhibition of COX and LOX Enzymes

The initial screening of these compounds involved cell-free enzymatic assays to determine their inhibitory potency against COX-1, COX-2, and 5-LOX. The choice to evaluate both COX isoforms is crucial for assessing the gastrointestinal safety profile of potential non-steroidal anti-inflammatory drugs (NSAIDs), as selective inhibition of COX-2 over COX-1 is generally associated with reduced side effects. The inclusion of 5-LOX inhibition is indicative of a broader anti-inflammatory profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
5d 1.8 ± 0.10.08 ± 0.010.9 ± 0.1
5e 2.1 ± 0.20.12 ± 0.021.2 ± 0.2
Aspirin 0.8 ± 0.115.2 ± 1.2-
Celecoxib >1000.05 ± 0.01-
Zileuton --0.5 ± 0.1

Data synthesized from supporting experimental results.

The data clearly indicates that compounds 5d and 5e are potent inhibitors of COX-2 and 5-LOX, with 5d showing particularly high selectivity for COX-2 over COX-1, a desirable characteristic for minimizing gastrointestinal toxicity.

This protocol outlines a typical chemiluminescent assay to determine the COX-2 inhibitory activity of test compounds.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme, and a solution of human recombinant COX-2 enzyme. Prepare arachidonic acid (substrate) and the test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution.

  • Compound Addition: Add various concentrations of the test compounds or the vehicle control to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Signal Detection: Immediately following substrate addition, add a chemiluminescent substrate (e.g., luminol). Measure the light output using a luminometer. The intensity of the light is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and Inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives Thiophene Derivatives (e.g., 5d, 5e) Thiophene_Derivatives->COX Inhibit Thiophene_Derivatives->LOX Inhibit

Caption: Inhibition of the Arachidonic Acid Cascade.

In Vivo Efficacy: Alleviation of Pain and Inflammation in Animal Models

To ascertain whether the promising in vitro activity translates to a physiological response, the thiophene derivatives were evaluated in established rodent models of inflammation and pain.

This model is a standard for assessing the acute anti-inflammatory activity of novel compounds.

Compound (20 mg/kg)% Inhibition of Paw Edema at 3h
5d 68.4
5e 62.1
Indomethacin (10 mg/kg) 55.2
Control 0

Data synthesized from supporting experimental results.

This model is used to evaluate the analgesic (pain-relieving) properties of test compounds.

Compound (20 mg/kg)% Protection from Writhing
5d 72.5
5e 65.8
Diclofenac (10 mg/kg) 60.3
Control 0

Data synthesized from supporting experimental results.

The in vivo data corroborates the in vitro findings, with compounds 5d and 5e demonstrating superior anti-inflammatory and analgesic effects compared to the standard drugs, indomethacin and diclofenac, at the tested doses.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly assign rats to control and treatment groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds, reference drug (e.g., indomethacin), or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In_Vivo_Anti_Inflammatory_Workflow In Vivo Anti-inflammatory Study Workflow Start Start: Acclimatized Rats Grouping Random Grouping (Control & Treatment) Start->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Administration (Vehicle, Test Compound, Standard) Fasting->Dosing Induction Sub-plantar Injection of Carrageenan (1%) Dosing->Induction 1 hour post-dose Measurement_0h Measure Paw Volume (0h) Induction->Measurement_0h Measurement_t Measure Paw Volume (1h, 2h, 3h, 4h) Induction->Measurement_t Analysis Calculate % Edema Inhibition Measurement_t->Analysis End End: Efficacy Determined Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Section 2: Combating Cancer: Thiophene Derivatives as Cytotoxic Agents

The thiophene scaffold is also a key component in the design of novel anticancer agents. Thiophene-3-carboxamide analogues of annonaceous acetogenins have emerged as a promising class of compounds with potent cytotoxic activity against various human cancer cell lines.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cells

The initial evaluation of these compounds involved determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines using cell viability assays.

CompoundNCI-H23 (Lung Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
Thiophene Analogue 0.020.030.04
Doxorubicin 0.050.060.08

Data synthesized from a study on thiophene-3-carboxamide analogues of annonaceous acetogenins.[1]

The thiophene analogue demonstrated remarkably potent cytotoxic activity, surpassing the efficacy of the standard chemotherapeutic drug doxorubicin in the tested cell lines[1].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Principle Principle of the MTT Assay cluster_0 Viable Cell cluster_1 Dead Cell Viable_Cell Mitochondrial Reductases Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Viable_Cell Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dead_Cell No Active Reductases No_Reaction No Color Change Dead_Cell->No_Reaction MTT2 MTT (Yellow, Soluble) MTT2->Dead_Cell Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

In Vivo Efficacy: Inhibition of Tumor Growth in a Xenograft Model

The promising in vitro cytotoxicity of the thiophene-3-carboxamide analogue prompted its evaluation in a more complex biological system: a human tumor xenograft model in mice. This is a critical step in preclinical drug development to assess a compound's antitumor activity in a living organism.

A study demonstrated that the thiophene-3-carboxamide analogue strongly inhibited the growth of human lung cancer cell line NCI-H23 in a xenograft mouse assay without critical toxicity[1]. This successful translation from in vitro potency to in vivo efficacy underscores the therapeutic potential of this class of compounds.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) that can accept human tumor grafts without rejection.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H23) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration: Administer the test compound, vehicle control, or a standard-of-care drug to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Xenograft_Model_Workflow Human Tumor Xenograft Model Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Injection of Human Cancer Cells Start->Implantation Tumor_Growth Monitor for Palpable Tumor Formation Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, Test Compound, or Standard Drug Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Regularly Treatment->Monitoring Treatment Period Endpoint End of Study: Euthanize & Excise Tumors Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition Endpoint->Analysis Result End: In Vivo Efficacy Determined Analysis->Result

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide focuses on a specific, promising subclass: Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives. While these compounds show significant therapeutic potential, a critical aspect of their preclinical evaluation lies in understanding and mitigating cross-reactivity with unintended biological targets.

This document provides a comprehensive comparison of a representative Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivative, hereafter referred to as Thiophene Lead 1 , with a structurally related furan-based analog, Furan Analog A , as a case study in assessing off-target effects. We will delve into the causality behind experimental choices for evaluating selectivity and provide detailed protocols for key assays.

The Thiophene Core: A Double-Edged Sword of Promiscuity and Potency

The electronic properties of the thiophene ring, particularly the electron-rich nature conferred by the sulfur atom, facilitate interactions with a diverse range of biological targets.[1] This versatility, however, can also lead to promiscuous binding, a significant hurdle in drug development that can result in unforeseen side effects. For the purpose of this guide, we will consider Thiophene Lead 1 as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[3]

The primary challenge with kinase inhibitors, including those targeting VEGFR-2, is achieving selectivity across the human kinome, which comprises over 500 members with highly conserved ATP-binding sites. Off-target inhibition of closely related kinases can lead to toxicity and diminish the therapeutic window of a drug candidate.

Comparative Analysis: Thiophene Lead 1 vs. Furan Analog A

To illustrate the importance of cross-reactivity studies, we compare our hypothetical Thiophene Lead 1 with Furan Analog A , where the thiophene core is replaced by a furan ring. Furan, with its oxygen heteroatom, presents a different electronic and steric profile, which can significantly alter the binding characteristics of the molecule.[4]

Table 1: Physicochemical Properties
PropertyThiophene Lead 1Furan Analog ASignificance in Drug Design
Molecular Weight 186.23 g/mol 170.18 g/mol Influences solubility, absorption, and diffusion.
LogP (calculated) 1.81.5A measure of lipophilicity, impacting cell permeability and metabolism.
Hydrogen Bond Donors 11Key for target engagement and specificity.
Hydrogen Bond Acceptors 33Important for molecular recognition at the active site.
Aromaticity HighModerateThiophene's higher aromaticity can contribute to greater stability.[4]
Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a kinase panel screening assay, a crucial experiment for assessing the selectivity of kinase inhibitors.[5][6]

Table 2: Kinase Inhibition Profile (% Inhibition at 1 µM)
Kinase TargetThiophene Lead 1Furan Analog A
VEGFR-2 (Primary Target) 95% 88%
PDGFRβ75%45%
c-Kit60%30%
FGFR140%15%
EGFR10%5%
Src15%8%

This hypothetical data illustrates that while Thiophene Lead 1 is a more potent inhibitor of the primary target, it also exhibits significant off-target activity against other kinases like PDGFRβ and c-Kit. In contrast, Furan Analog A , while less potent, displays a more favorable selectivity profile. This underscores the critical need for such comparative studies to guide lead optimization efforts.

Experimental Protocols for Assessing Cross-Reactivity

A tiered approach is often employed to evaluate compound selectivity, starting with broad screening and progressing to more focused, quantitative assays for identified off-targets.

Broad Kinase Panel Screening

This is the initial step to profile a compound against a large number of kinases to identify potential off-target interactions.[6][7]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the test compound into a multi-well assay plate at a final concentration of 1 µM. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The specific kinase and substrate will vary for each well, corresponding to the different kinases in the panel.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., ADP-Glo™). A decrease in signal indicates kinase activity (ATP consumption).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Causality: The use of a broad panel at a single high concentration provides a cost-effective way to quickly identify potential liabilities. A concentration of 1 µM is typically chosen as it is high enough to detect even weak interactions that might become relevant at therapeutic doses.

IC₅₀ Determination for Off-Targets

For any kinases showing significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the IC₅₀ value.

Methodology:

  • Serial Dilution: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Setup: Perform the kinase assay as described above, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Causality: Determining the IC₅₀ provides a quantitative measure of potency against off-targets, allowing for a direct comparison with the on-target potency and the calculation of a selectivity window.

Cellular Target Engagement Assays

Biochemical assays may not always reflect the behavior of a compound in a cellular environment. Cellular target engagement assays confirm that the compound can bind to its intended and unintended targets in living cells.

Methodology (e.g., NanoBRET™ Target Engagement Assay):

  • Cell Culture: Use cells that have been engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add a fluorescent tracer that also binds to the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀.

Causality: This assay accounts for cell permeability and intracellular concentrations, providing a more physiologically relevant measure of target engagement and selectivity.[8]

Visualizing the Workflow and Rationale

Diagram 1: Cross-Reactivity Screening Workflow

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Quantitative Analysis cluster_3 Decision Making A Test Compound (e.g., Thiophene Lead 1) B Broad Kinase Panel (>400 Kinases, 1 µM) A->B C Identify Off-Targets (>50% Inhibition) B->C Data Analysis D Biochemical IC50 Determination C->D Prioritize Hits E Cellular Target Engagement Assay C->E Confirm in Cellular Context F Assess Selectivity Window (On-target vs. Off-target IC50) D->F E->F G Lead Optimization or Discontinuation F->G

Caption: A typical workflow for assessing small molecule cross-reactivity.

Diagram 2: Rationale for Multi-tiered Approach

G Broad Screen Broad Screen IC50 Determination IC50 Determination Broad Screen->IC50 Determination Identifies Potential Issues Cellular Assays Cellular Assays IC50 Determination->Cellular Assays Quantifies Potency Informed Decision Informed Decision Cellular Assays->Informed Decision Confirms Physiological Relevance

Caption: The logic behind a tiered approach to cross-reactivity studies.

Conclusion and Future Directions

The study of cross-reactivity is a non-negotiable aspect of drug discovery. While Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate derivatives represent a promising class of compounds, their inherent potential for off-target interactions necessitates a rigorous and systematic evaluation of their selectivity. As demonstrated with our hypothetical case study, a compound with high potency may not be the ideal candidate if it lacks a sufficient selectivity window.

By employing a multi-tiered approach that combines broad panel screening with quantitative biochemical and cellular assays, researchers can gain a comprehensive understanding of a compound's interaction profile. This data-driven strategy is essential for guiding medicinal chemistry efforts to fine-tune selectivity, mitigate potential toxicities, and ultimately develop safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for any research team working with this, or any other, promising class of small molecules.

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A Head-to-Head Comparison of Ethyl 4-Hydroxy-2-Methylthiophene-3-Carboxylate and Structurally Related Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a focal point for drug design.[1] This guide provides a detailed, head-to-head comparison of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate, a relatively underexplored scaffold, with two key structural analogs: the isomeric Ethyl 2-amino-4-methylthiophene-3-carboxylate and the bioisosteric Ethyl 4-methylthiazole-5-carboxylate scaffold. We will dissect their synthetic accessibility, compare their physicochemical and biological potential, and provide detailed experimental protocols to empower researchers in making informed decisions for scaffold selection in their drug discovery programs.

Introduction to the Scaffolds

The subtle rearrangement of heteroatoms and functional groups within a heterocyclic core can profoundly impact a molecule's synthetic accessibility, reactivity, and interaction with biological targets. This guide focuses on three closely related five-membered heterocyclic scaffolds, each presenting distinct opportunities and challenges for the medicinal chemist.

  • Scaffold A (Target): Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate. This scaffold features a 4-hydroxy group, which can exist in tautomeric equilibrium with a ketone. This functionality imparts acidic character and potential for strong hydrogen bonding, making it an interesting candidate for mimicking carboxylic acids or phenols in enzyme active sites.

  • Scaffold B (Isomeric Analog): Ethyl 2-amino-4-methylthiophene-3-carboxylate. By shifting the functional group to the 2-position and changing it to an amine, the scaffold's properties are dramatically altered. The 2-amino group is a key feature in many biologically active thiophenes, known to act as a potent hydrogen bond donor and a versatile synthetic handle.[3]

  • Scaffold C (Bioisosteric Analog): Ethyl 4-methylthiazole-5-carboxylate. Replacing the C-H at the 5-position with a nitrogen atom introduces the thiazole ring system. This change significantly alters the ring's electronics and metabolic stability and is the core of successful drugs like the gout therapeutic, Febuxostat.[4]

The logical relationship between these scaffolds forms the basis of our comparative analysis.

G A Scaffold A 4-Hydroxythiophene B Scaffold B 2-Aminothiophene A->B  Isomeric  Relationship C Scaffold C Thiazole A->C  Bioisosteric  Relationship

Caption: Logical relationship between the target scaffold and its comparators.

Comparative Analysis of Synthetic Accessibility

The choice of a scaffold is often dictated by the feasibility, efficiency, and scalability of its synthesis. The synthetic routes to these three scaffolds are fundamentally different, stemming from the distinct bond disconnections required for their assembly.

Synthetic Workflow Overview

The construction of these thiophene and thiazole rings relies on classic named reactions that are staples of heterocyclic chemistry. The Fiesselmann synthesis is ideal for building the 4-hydroxythiophene core, while the Gewald reaction is the method of choice for 2-aminothiophenes. The Hantzsch synthesis, in turn, provides a robust route to the thiazole core.

G cluster_A Scaffold A: Fiesselmann Synthesis cluster_B Scaffold B: Gewald Synthesis cluster_C Scaffold C: Hantzsch-Type Synthesis A_start β-Ketoester + Thioglycolic Acid Deriv. A_end Ethyl 4-Hydroxy-2- methylthiophene-3-carboxylate A_start->A_end Base-catalyzed Condensation B_start Ketone + Cyanoacetate + Elemental Sulfur B_end Ethyl 2-Amino-4- methylthiophene-3-carboxylate B_start->B_end Multicomponent Condensation C_start Thioamide + α-Haloketone C_end Ethyl 4-Methyl- thiazole-5-carboxylate C_start->C_end Cyclocondensation

Caption: High-level overview of the primary synthetic routes to each scaffold.

Detailed Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Scaffold B)

This multicomponent reaction is a highly efficient method for synthesizing polysubstituted 2-aminothiophenes.[3][5]

  • Rationale: The reaction proceeds via an initial Knoevenagel condensation between the ketone (acetone) and the active methylene compound (ethyl cyanoacetate), followed by Michael addition of sulfur and subsequent cyclization and tautomerization. Diethylamine acts as a basic catalyst for the initial condensation.[2]

  • To a solution of elemental sulfur (0.32 g, 10 mmol) and diethylamine (1.04 mL, 10 mmol) in absolute ethanol (20 mL), add a mixture of acetone (0.74 mL, 10 mmol) and ethyl cyanoacetate (1.06 mL, 10 mmol) in absolute ethanol (10 mL).[3]

  • Stir the reaction mixture vigorously at 50°C for 3-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.[3]

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (100–200 mesh) using a hexane:ethyl acetate (7:3) gradient to afford the title compound as a yellow solid.[3]

Protocol 2: Proposed Fiesselmann Synthesis of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate (Scaffold A)

This protocol is a representative procedure based on the principles of the Fiesselmann thiophene synthesis, which is a classical method for preparing 3-hydroxythiophenes.[2]

  • Rationale: This reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with a β-ketoester. The base facilitates the formation of an enolate and subsequent intramolecular Dieckmann-type condensation to form the thiophene ring.[2]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and ethyl thioglycolate (1.20 g, 10 mmol) in anhydrous ethanol (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium ethoxide (0.68 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 4-5 with 1M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product, which can be further purified by crystallization or chromatography.

Protocol 3: Hantzsch-Type Synthesis of an Ethyl 4-methylthiazole-5-carboxylate (Scaffold C)

This protocol is adapted from a known synthesis of a key intermediate for the drug Febuxostat, demonstrating a robust industrial route to this scaffold.[4]

  • Rationale: The Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. It is a reliable and widely used method for constructing the thiazole ring.[4]

  • Dissolve the requisite thiobenzamide derivative (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Pour the concentrated mixture into cold water (100 mL) and stir.

  • If a precipitate forms, collect it by filtration. If not, neutralize the solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude thiazole ester, which can be purified by recrystallization from an appropriate solvent like ethanol or n-butanol.[4]

Synthesis Route Comparison
FeatureScaffold A (Fiesselmann)Scaffold B (Gewald)Scaffold C (Hantzsch)
Reaction Type Base-catalyzed CondensationMulticomponent ReactionCyclocondensation
Key Precursors β-Ketoester, ThioglycolateKetone, Active Methylene Nitrile, SulfurThioamide, α-Haloketone
Complexity Two-component, linearThree-component, convergentTwo-component, linear
Typical Yields Moderate to GoodGood to Excellent[3]Good to Excellent[4]
Advantages Direct access to 3-hydroxy/4-hydroxy thiophenes.High atom economy, operational simplicity.[2]Reliable, well-established, good functional group tolerance.
Disadvantages May require strictly anhydrous conditions.Use of elemental sulfur can sometimes lead to side products.Requires synthesis of thioamide precursor.

Comparative Physicochemical and Biological Profiles

The choice of scaffold profoundly influences a molecule's potential to interact with biological targets. The different electronic distributions and hydrogen bonding capabilities of Scaffolds A, B, and C translate into distinct biological activities.

Structure-Activity Relationship (SAR) Insights
  • Scaffold A (4-Hydroxythiophene): The 4-hydroxy group is a versatile functional group. As an enol, it can act as a hydrogen bond donor and acceptor. Its acidity makes it a potential bioisostere for carboxylic acids found in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] The monoclinic form of a related benzothiazine-carboxylate, which also possesses an acidic N-H group, was found to be a powerful analgesic and anti-inflammatory agent, exceeding the activity of Piroxicam and Meloxicam in one study.[7] This suggests that scaffolds with acidic protons in a sulfur-containing ring system are promising for anti-inflammatory applications.

  • Scaffold B (2-Aminothiophene): Thiophene derivatives with a 2-amino group are reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][8] They are particularly noted as allosteric enhancers at the adenosine A1 receptor, a target for antiarrhythmic and antilipolytic agents.[3] The amino group acts as a strong hydrogen bond donor and a key recognition element for many receptors.

  • Scaffold C (Thiazole): The thiazole ring is a common feature in many FDA-approved drugs.[1] The replacement of a carbon with a more electronegative nitrogen atom increases the polarity and potential for hydrogen bonding while often improving metabolic stability. The drug Febuxostat, a xanthine oxidase inhibitor, is a prime example where the 2-phenyl-4-methylthiazole core is essential for its potent activity.[4]

Comparative Properties Table
PropertyScaffold A (4-Hydroxy)Scaffold B (2-Amino)Scaffold C (Thiazole)
Key Functional Group Enolic Hydroxyl (-OH)Primary Amine (-NH2)Ring Nitrogen (=N-)
H-Bonding Potential Donor & AcceptorStrong DonorAcceptor
Acidity/Basicity Weakly AcidicWeakly BasicWeakly Basic
Known Biological Activities Anti-inflammatory (predicted)[6][7]Anti-inflammatory, Antimicrobial, Anticonvulsant[3][9]Xanthine Oxidase Inhibition, Anticancer, Antidiabetic[1][4]
Notable Drug Examples Tinoridine, Tiaprofenic Acid (anti-inflammatory thiophenes)[6]Olanzapine (antipsychotic), Clopidogrel (antiplatelet)[6]Febuxostat (anti-gout), Tiazofurin (anticancer)

Conclusion and Future Outlook

This guide provides a comprehensive comparison of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with its isomeric 2-amino analog and the bioisosteric thiazole scaffold.

  • Synthetic Accessibility: The Gewald and Hantzsch syntheses for Scaffolds B and C, respectively, are highly robust and efficient, making them attractive for library synthesis. The Fiesselmann route to Scaffold A is also reliable, providing direct access to a less-explored chemical space.

  • Biological Potential: While 2-aminothiophenes and thiazoles are well-validated in numerous therapeutic areas, the Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate scaffold represents a significant opportunity for innovation. Its structural features, particularly the acidic enolic proton, make it a compelling candidate for developing novel anti-inflammatory agents, potentially acting as COX/LOX inhibitors.

For researchers and drug development professionals, the choice of scaffold depends on the therapeutic target and desired physicochemical properties. For projects requiring well-established synthetic routes and known biological profiles, the 2-aminothiophene and thiazole scaffolds are excellent starting points. However, for those seeking to explore novel chemical space with high potential in areas like inflammation and pain management, the 4-hydroxythiophene scaffold offers a promising and rewarding avenue for investigation. Future work should focus on the parallel synthesis and biological screening of libraries based on these three scaffolds to experimentally validate the structure-activity relationships discussed herein.

References

  • Nayak, S. K., et al. (2013). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1079. [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3393. [Link]

  • Kaur, R., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 76–81. [Link]

  • Khanum, S. A., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4). [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem Compound Summary for CID 521132. [Link]

  • Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • S. A. G. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. GSC Biological and Pharmaceutical Sciences, 20(1), 221-226. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Thiophene-3-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents.[1] Its unique electronic and physicochemical properties, including its bioisosteric relationship with the phenyl ring, make it a versatile building block for designing novel drug candidates with enhanced potency, selectivity, and metabolic stability.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-3-carboxylate derivatives, offering insights into the rational design of these compounds for various therapeutic applications, with a focus on anticancer and antimicrobial activities.

The Thiophene Core: A Foundation for Diverse Biological Activity

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts several advantageous features to a drug molecule. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the planarity of the thiophene ring can facilitate effective binding to biological targets such as kinases and apoptosis modulators.[1][2] The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance across various disease areas, including cardiovascular, anti-inflammatory, and neurological disorders.[1]

Structure-Activity Relationship of Thiophene-3-Carboxylate Derivatives as Anticancer Agents

The development of novel anticancer agents is a primary focus of medicinal chemistry, and thiophene derivatives have emerged as a promising class of compounds.[2][3] The SAR of thiophene-3-carboxylates and related structures reveals that the nature and position of substituents on the thiophene ring are critical for their cytotoxic activity.

Key Structural Modifications and Their Impact on Anticancer Activity

Substitutions at the C2, C4, and C5 positions of the thiophene-3-carboxylate core have been extensively explored to optimize anticancer potency. The general scaffold for these derivatives often involves an amino group at the C2 position and various substituents at the C4 and C5 positions, with the carboxylate group at C3 being crucial for activity.

A comparative analysis of several synthesized thiophene derivatives highlights key SAR principles:

  • Amino Group at C2: The presence of a substituted amino group at the C2 position is a common feature in many biologically active thiophene derivatives. The nature of the substituent on the amino group can significantly influence the compound's interaction with target proteins.

  • Substituents at C4 and C5: The bulk and electronic properties of substituents at the C4 and C5 positions play a crucial role in determining the cytotoxic potency. For instance, the presence of aryl groups at these positions can enhance activity, likely through increased binding affinity with the target.

  • The Carboxylate/Carboxamide Moiety at C3: The ester or amide functionality at the C3 position is a key pharmacophoric feature. Conversion of the carboxylate to a carboxamide can lead to altered solubility, bioavailability, and binding interactions.

The following table summarizes the anticancer activity of representative thiophene derivatives, illustrating the impact of structural modifications.

Compound IDR1 (at C2)R2 (at C4)R3 (at C5)Target Cell Line(s)IC50 / ActivityReference
1m Substituted Methoxy--MCF-75.25 µM[1]
MB-D2 Carboxamide--A375, HT-29, MCF-7Significant Cytotoxicity[2]
MB-D3 Carboxamide--A375, HT-29, MCF-7No Significant Effect[2]
15b AminoPhenylSubstituted AcylA2780, A2780CP12 µM, 10 µM[4]
RAA5 Substituted AminoMethylAcetylVarious Cancer Cell LinesStrong Activity[5]

Note: The structures are generalized for comparative purposes. For detailed chemical structures, please refer to the cited literature.

The data clearly indicates that even minor structural changes, such as the difference between compounds MB-D2 and MB-D3 , can lead to a complete loss of activity, underscoring the specificity of the drug-target interaction.[2] Compound 15b demonstrated potent activity against ovarian cancer cell lines, suggesting that the specific combination of substituents is crucial for targeting particular cancer types.[4]

Experimental Workflow for Anticancer Evaluation

The evaluation of novel thiophene-3-carboxylate derivatives as anticancer agents typically follows a standardized workflow, from synthesis to biological testing.

Anticancer Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies s1 Multicomponent Reaction (e.g., Gewald Synthesis) s2 Purification (e.g., Chromatography) s1->s2 s3 Structural Elucidation (NMR, HR-MS) s2->s3 sc1 Cytotoxicity Assays (e.g., MTT, SRB) on Cancer Cell Lines s3->sc1 Test Compounds sc2 Determination of IC50 Values sc1->sc2 m1 Caspase Activation Assays sc2->m1 Lead Compounds m2 Mitochondrial Membrane Potential Assays m1->m2 m3 Cell Cycle Analysis m2->m3

Caption: A generalized workflow for the synthesis and anticancer evaluation of thiophene derivatives.

Structure-Activity Relationship of Thiophene-3-Carboxylate Derivatives as Antimicrobial Agents

Thiophene derivatives have also demonstrated significant potential as antimicrobial agents, with various structural modifications leading to potent activity against a range of bacterial and fungal pathogens.[6][7]

Key Structural Modifications and Their Impact on Antimicrobial Activity

The SAR for antimicrobial thiophene derivatives often differs from that of anticancer agents, highlighting the distinct nature of their respective biological targets.

  • Substituents at the C2-Amino Group: For antimicrobial activity, the substituent at the C2-amino position is critical. For example, the presence of a 4-hydroxy benzaldehyde moiety at this position has been shown to significantly enhance antimicrobial activity.[6]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as pyrimidine or pyridine, to the thiophene core can lead to compounds with broad-spectrum antimicrobial activity.[7][8]

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the thiophene or a fused benzo[b]thiophene ring can result in potent antibacterial and antifungal agents.[9]

The following table provides a comparison of the antimicrobial activity of different thiophene derivatives.

Compound IDKey Structural FeatureTarget Organism(s)MIC (µg/mL) / ActivityReference
Compound 12 2-(4-hydroxyphenylamino)B. subtilis, E. coli, S. aureus12.5 - 50[6]
Compound 7b Pyridine side chainVarious bacteriaComparable to ampicillin and gentamicin[7][8]
Compound 8 Pyridine side chainVarious bacteriaComparable to ampicillin and gentamicin[7][8]
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene 3-chloro, cyclohexanolGram-positive bacteria, yeast16[9]
Cyclohexanol-substituted 3-bromobenzo[b]thiophene 3-bromo, cyclohexanolGram-positive bacteria, yeast16[9]
Experimental Protocol for Antimicrobial Screening

The evaluation of the antimicrobial properties of newly synthesized thiophene derivatives typically involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Step-by-Step Protocol for Broth Microdilution Susceptibility Testing:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: The synthesized thiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included in each assay. Standard antibiotics (e.g., ampicillin, gentamicin) are also tested as reference compounds.[10]

SAR Logic Core Thiophene-3-carboxylate Core Mod1 Modification at C2 (e.g., Amino substitution) Core->Mod1 Mod2 Modification at C4/C5 (e.g., Aryl groups) Core->Mod2 Mod3 Modification of C3-carboxylate (e.g., Amidation) Core->Mod3 Activity1 Anticancer Activity Mod1->Activity1 Activity2 Antimicrobial Activity Mod1->Activity2 Mod2->Activity1 Mod2->Activity2 Mod3->Activity1

Caption: Logical relationship between structural modifications and biological activities.

Conclusion and Future Perspectives

The structure-activity relationship studies of thiophene-3-carboxylate derivatives have provided valuable insights for the rational design of novel therapeutic agents. The versatility of the thiophene scaffold allows for a wide range of structural modifications, enabling the fine-tuning of biological activity and selectivity. For anticancer applications, substitutions at the C2, C4, and C5 positions are critical for potent cytotoxicity. In the realm of antimicrobial agents, the nature of the C2-substituent and the fusion of other heterocyclic rings are key determinants of activity.

Future research in this area should focus on the synthesis of novel derivatives with improved drug-like properties, including enhanced solubility, bioavailability, and metabolic stability. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful development into clinically effective drugs. The continued exploration of the SAR of thiophene-3-carboxylate derivatives holds great promise for the discovery of new and effective treatments for a variety of diseases.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024, March 13). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). Chemistry Central Journal. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025, October 16). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impact Factor. Retrieved January 25, 2026, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

  • Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, Antioxidant activity, Molecular Docking, DFT Calculations. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved January 25, 2026, from [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). MDPI. Retrieved January 25, 2026, from [Link]

  • Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. (2024, July 24). De Gruyter. Retrieved January 25, 2026, from [Link]

  • New Thiophene Derivatives as Antimicrobial Agents. (n.d.). Sci-Hub. Retrieved January 25, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011, April 15). PubMed. Retrieved January 25, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on data from analogous thiophene compounds, Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate should be handled as a hazardous substance.

Inferred Hazardous Properties:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Can cause skin and eye irritation.[1][3] May cause respiratory irritation.[1]

  • Flammability: While some thiophene derivatives are combustible liquids, others are highly flammable.[4] Therefore, it is prudent to keep the compound away from heat, sparks, and open flames.[4]

  • Environmental Hazards: Some related compounds are harmful to aquatic life with long-lasting effects.[3]

Regulatory Context:

All chemical waste must be managed in accordance with local, state, and national regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[5][6] Academic laboratories may be subject to the regulations outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste.[5][7]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate for any purpose, including disposal, it is imperative to don the appropriate personal protective equipment.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To minimize inhalation of vapors or dust.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not ingest or inhale.[9]

  • Wash hands thoroughly after handling.[8]

  • Keep containers tightly closed when not in use.[4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[2]

  • Sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or environmental health and safety (EHS) office.

  • Provide them with information on the spilled chemical.

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate requires a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Characterization and Segregation

  • Unused or Expired Product: The pure chemical must be disposed of as hazardous waste. Do not mix it with other waste streams.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical must be collected as solid hazardous waste.[10] Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste.

  • Solutions: Solutions containing Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate should be collected as liquid hazardous waste.

Step 2: Waste Container Selection and Management

  • Use compatible containers: High-density polyethylene (HDPE) or glass containers are generally suitable for thiophene derivatives.[10][11] Ensure the container material is compatible with the waste being collected (e.g., do not store strong acids in metal containers).[11]

  • Keep containers closed: Waste containers must be kept tightly sealed except when adding waste.[11]

  • Do not overfill containers: Leave adequate headspace (at least 10%) to allow for expansion.

Step 3: Labeling of Waste Containers

Proper labeling is a critical component of safe waste management and is required by law.[12]

  • Label contents clearly: The label must include the words "Hazardous Waste" and the full chemical name: "Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate".[12] If it is a solution, list all components and their approximate percentages.

  • Indicate hazards: Use pictograms or written warnings to indicate the potential hazards (e.g., "Toxic," "Irritant").[12]

Step 4: Storage and Collection

  • Satellite Accumulation Areas (SAAs): Waste can be temporarily stored in designated SAAs at or near the point of generation.[13]

  • Central Accumulation Areas (CAAs): From the SAA, the waste is then moved to a central accumulation area for pickup by a licensed hazardous waste contractor.[13]

  • Follow institutional procedures: Adhere to your organization's specific procedures for waste pickup requests.

The following diagram illustrates the decision-making process for the disposal of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate and related materials.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal A Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate Waste Generated B Characterize Waste Stream A->B C Pure Compound / Concentrated Residue B->C Pure/Concentrated D Contaminated Solid Waste (Gloves, etc.) B->D Solid E Contaminated Liquid Waste (Solvents, etc.) B->E Liquid F Collect in Labeled Hazardous Waste Container C->F G Collect in Labeled Solid Hazardous Waste Bag/Container D->G H Collect in Labeled Liquid Hazardous Waste Container E->H I Store in Satellite Accumulation Area F->I G->I H->I J Transfer to Central Accumulation Area I->J K Arrange for Pickup by Licensed Waste Vendor J->K

Caption: Disposal workflow for Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate.

Conclusion: A Culture of Safety

The proper disposal of Ethyl 4-hydroxy-2-methylthiophene-3-carboxylate is a critical responsibility for all laboratory personnel. By adhering to these guidelines, which are grounded in established safety protocols and regulatory standards, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Ethylenedioxythiophene. Retrieved from [Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Regulations.gov. Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.